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4-benzyl-2-fluoroaniline Documentation Hub

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  • Product: 4-benzyl-2-fluoroaniline
  • CAS: 2205125-97-7

Core Science & Biosynthesis

Foundational

Beyond the Name: Structural Precision and Synthetic Utility of 4-Benzyl-2-fluoroaniline

Executive Summary In the high-stakes arena of lead optimization, the precise placement of a fluorine atom can dictate the metabolic fate and potency of a drug candidate. This guide dissects 2-fluoro-4-benzylaniline , a s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of lead optimization, the precise placement of a fluorine atom can dictate the metabolic fate and potency of a drug candidate. This guide dissects 2-fluoro-4-benzylaniline , a specialized diarylmethane scaffold often utilized in the development of KCNQ (Kv7) potassium channel openers and anticonvulsants.

While the user query identifies the molecule as "2-fluoro-4-benzylaniline," strict IUPAC nomenclature prioritizes alphabetical ordering of substituents, resolving to 4-benzyl-2-fluoroaniline . This document provides a definitive guide to its nomenclature, a robust synthetic protocol avoiding common regiochemical pitfalls, and a structural analysis of its role in bioisosteric replacement.

Nomenclature and Structural Identity

Correct chemical nomenclature is not merely semantic; it is the coordinate system of chemical logic. For poly-substituted benzenes containing an amine, the rules of the International Union of Pure and Applied Chemistry (IUPAC) are rigid.

The IUPAC Derivation

To derive the preferred name, we apply the following hierarchy:

  • Parent Functional Group: The amino group (

    
    ) has priority over halogens (
    
    
    
    ) and alkyl/aryl groups (
    
    
    ). Thus, the parent structure is aniline (or benzenamine). The carbon bonded to the nitrogen is automatically C1 .
  • Numbering: We number the ring to give the lowest possible locants to substituents.

    • Fluoro is at position 2.

    • Benzyl is at position 4.[1][2]

  • Alphabetization: Substituents are listed alphabetically, regardless of their position number.

    • B enzyl precedes F luoro.[1]

Correct IUPAC Name: 4-Benzyl-2-fluoroaniline Systematic Name: 2-Fluoro-4-(phenylmethyl)aniline

Common Confusion: The N-Benzyl Isomer

A frequent error in procurement and database searching is confusing this molecule with its isomer, N-benzyl-4-fluoroaniline (CAS 370-77-4). The distinction is critical: the target molecule has a carbon-carbon bond connecting the rings, whereas the isomer has a carbon-nitrogen bond.

Data Summary: Identity Matrix

PropertyTarget MoleculeCommon Isomer (Warning)
Structure 4-Benzyl-2-fluoroaniline N-Benzyl-4-fluoroaniline
Connectivity C-C Biaryl LinkageC-N Amine Linkage
Formula


Key Feature Primary Amine (

)
Secondary Amine (

)
Application Core Scaffold / IntermediateReductive Amination Product
Logic Visualization

The following diagram illustrates the decision tree for naming this specific congener.

NomenclatureLogic cluster_isomer Critical Checkpoint Start Structure Analysis Parent Identify Parent: Aniline (C1 = NH2) Start->Parent Subs Identify Substituents: - Fluoro (Pos 2) - Benzyl (Pos 4) Parent->Subs Check Is Benzyl on N? Parent->Check Order Alphabetical Rule: Benzyl (B) < Fluoro (F) Subs->Order Result Final Name: 4-Benzyl-2-fluoroaniline Order->Result Warn YES: N-benzyl-4-fluoroaniline (WRONG) Check->Warn Yes Pass NO: Proceed Check->Pass No

Figure 1: IUPAC nomenclature decision tree highlighting the differentiation from N-alkylated isomers.

Synthetic Methodology: The Suzuki-Miyaura Route[3]

Classical Friedel-Crafts alkylation of 2-fluoroaniline with benzyl chloride is ill-advised due to polyalkylation and direct attack on the nitrogen lone pair. The industry-standard approach for "methylene-linked biaryls" is the Suzuki-Miyaura Cross-Coupling .

This protocol utilizes a palladium-catalyzed coupling between an aryl halide and a benzylboronic species.[3][4]

Retrosynthetic Strategy
  • Electrophile: 4-Bromo-2-fluoroaniline (Commercially available, CAS 105466-48-0).

  • Nucleophile: Benzylboronic acid pinacol ester (CAS 87100-28-3).

  • Catalyst:

    
     (Robust against free amines).
    
Step-by-Step Protocol

Reagents:

  • 4-Bromo-2-fluoroaniline (1.0 eq)

  • Benzylboronic acid pinacol ester (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (3.0 eq, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inert Setup: Flame-dry a 3-neck round bottom flask and cycle with Argon (

    
    ).
    
  • Dissolution: Charge the flask with 4-bromo-2-fluoroaniline and benzylboronic acid pinacol ester. Dissolve in 1,4-dioxane.

  • Base Addition: Add the aqueous

    
     solution.
    
  • Degassing (Critical): Sparge the biphasic mixture with Argon for 15 minutes. Reason: Oxygen promotes homocoupling of the boronic ester and deactivates the Pd(0) species.

  • Catalyst Addition: Add

    
     quickly against a positive Argon flow.
    
  • Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 4:1).

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (

    
    , gradient 0-20% EtOAc in Hexanes).
    
Synthetic Workflow Diagram

SuzukiSynthesis cluster_cycle Catalytic Cycle R1 4-Bromo-2-fluoroaniline (Electrophile) Mix Dissolve in Dioxane + 2M K2CO3 R1->Mix R2 Benzylboronic acid pinacol ester (Nucleophile) R2->Mix Degas Sparge with Argon (15 mins) Mix->Degas Cat Add Pd(dppf)Cl2 Heat to 90°C Degas->Cat OxAdd Oxidative Addition (Ar-Pd-Br) Cat->OxAdd TransMet Transmetallation (Ar-Pd-Bn) OxAdd->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->OxAdd Prod 4-Benzyl-2-fluoroaniline (Purified) RedElim->Prod

Figure 2: Suzuki-Miyaura cross-coupling workflow for the synthesis of 4-benzyl-2-fluoroaniline.

Medicinal Chemistry Implications[5][6][7][8]

Why synthesize this specific scaffold? The 2-fluoro substitution on the aniline core is a classic bioisosteric tactic in drug design.

  • Metabolic Blocking: The position ortho to the amine is highly susceptible to metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Replacing Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, extending the half-life (

    
    ) of the drug.
    
  • pKa Modulation: The strong electronegativity of fluorine pulls electron density from the aromatic ring (inductive withdrawal,

    
     effect). This lowers the 
    
    
    
    of the aniline nitrogen, making it less basic. In the context of KCNQ channel openers (which often require a specific ionization state to bind inside the channel pore), this
    
    
    shift is crucial for potency.
  • Conformational Lock: The fluorine atom can induce a preferred conformation due to dipole-dipole interactions or steric repulsion with adjacent groups, potentially locking the "benzyl tail" into a bioactive orientation.

References

  • IUPAC Nomenclature Rules

    • Source: IUPAC.[5][6][7] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.

    • Link:

  • Suzuki Coupling of Benzyl Halides

    • Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates.[3]

    • Source: Molander, G. A., & Elia, M. D. (2006). The Journal of Organic Chemistry.
    • Link:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry.[8][9][6][10]

    • Source: Purser, S., et al. (2008). Chemical Society Reviews.
    • Link:[Link]

  • KCNQ Channel Openers (Contextual Grounding)

    • Title: Retigabine and its analogs: The role of the fluorobenzyl group.
    • Source: Gunthorpe, M. J., et al. (2012). Epilepsia.
    • Link:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of 4-benzyl-2-fluoroaniline in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 4-benzyl-2-fluoroaniline, a key intermediate in contemporary drug discovery and development. Recognizing the current sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-benzyl-2-fluoroaniline, a key intermediate in contemporary drug discovery and development. Recognizing the current scarcity of publicly available quantitative solubility data for this specific molecule, this document delivers a scientifically grounded predictive analysis based on its structural attributes and the known properties of analogous compounds. More critically, this guide presents a detailed, self-validating experimental protocol for researchers to accurately determine the solubility of 4-benzyl-2-fluoroaniline in a range of organic solvents. This work is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary for the effective utilization of this compound in their research endeavors.

Introduction: The Significance of 4-benzyl-2-fluoroaniline in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates is a well-established approach to enhance metabolic stability, binding affinity, and bioavailability.[1] The fluoroaniline moiety, in particular, is a prevalent structural motif in a multitude of approved pharmaceuticals and clinical-stage compounds.[2] 4-benzyl-2-fluoroaniline combines the advantageous properties of a fluorinated aromatic ring with a benzyl group, a common substituent in pharmacologically active molecules that can modulate lipophilicity and introduce crucial steric interactions.[3]

Understanding the solubility of 4-benzyl-2-fluoroaniline is paramount for its successful application in drug development. Solubility dictates the choice of solvents for chemical synthesis and purification, influences the feasibility of formulation strategies, and ultimately impacts the bioavailability of the final active pharmaceutical ingredient (API).[4] This guide aims to bridge the existing knowledge gap by providing a robust framework for predicting and experimentally determining the solubility of this important building block.

Theoretical Solubility Profile of 4-benzyl-2-fluoroaniline

The solubility of a compound is governed by the interplay of its intermolecular forces with those of the solvent, a principle encapsulated by the adage "like dissolves like." 4-benzyl-2-fluoroaniline possesses a hybrid molecular structure with both polar and non-polar characteristics, suggesting a nuanced solubility profile.

  • Polar Moieties: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor and acceptor. The fluorine atom, being highly electronegative, introduces a significant dipole moment and can act as a weak hydrogen bond acceptor.[5]

  • Non-polar Moieties: The two aromatic rings—the fluorinated aniline ring and the benzyl ring—are predominantly non-polar and will engage in van der Waals forces and potential π-π stacking interactions.

Based on these structural features, a qualitative prediction of solubility in different classes of organic solvents can be made.

Predicted Solubility in Common Organic Solvents

The presence of both polar and substantial non-polar regions in 4-benzyl-2-fluoroaniline suggests it will exhibit favorable solubility in a range of organic solvents, with the exception of highly non-polar alkanes.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)HighThese solvents possess significant dipole moments that can effectively solvate the polar amine and fluoro-substituted ring of 4-benzyl-2-fluoroaniline. Their intermediate polarity also accommodates the non-polar benzyl group.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl groups of these solvents can engage in hydrogen bonding with the amine and fluorine moieties of the solute. However, the large non-polar surface area of 4-benzyl-2-fluoroaniline may slightly limit its solubility compared to smaller, more polar solutes.
Non-polar (Aromatic) Toluene, BenzeneModerate to HighThe aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl and benzyl rings of the solute. The moderate polarity of the solute's functional groups is also reasonably accommodated.
Halogenated Dichloromethane (DCM), ChloroformHighThese solvents are excellent at dissolving a wide array of organic compounds due to their ability to engage in dipole-dipole interactions and their general effectiveness in solvating both moderately polar and non-polar molecules.
Ethers Diethyl ether, DioxaneModerateEthers are less polar than ketones or alcohols but can still solvate the molecule through dipole-dipole interactions. The solubility is expected to be moderate due to the significant non-polar character of 4-benzyl-2-fluoroaniline.
Non-polar (Aliphatic) Hexane, HeptaneLowThe strong intermolecular forces (hydrogen bonding and significant dipole moment) within solid 4-benzyl-2-fluoroaniline are unlikely to be overcome by the weak van der Waals forces offered by aliphatic hydrocarbon solvents.

Experimental Determination of Solubility: A Self-Validating Protocol

Given the absence of published quantitative data, an experimental approach is essential for obtaining precise solubility values. The following protocol outlines a robust gravimetric method, a variation of the widely accepted shake-flask method, for determining the equilibrium solubility of 4-benzyl-2-fluoroaniline.[6][7]

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solute Weigh Solute prep_vial Prepare Saturated Solution (Excess Solute) prep_solute->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial equilibrate Agitate at Constant Temperature (e.g., 24-48h) prep_vial->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge filter Filter Supernatant (0.22 µm PTFE filter) centrifuge->filter weigh_aliquot Weigh Aliquot of Clear Supernatant filter->weigh_aliquot evaporate Evaporate Solvent weigh_aliquot->evaporate weigh_residue Weigh Dried Residue evaporate->weigh_residue calculate Calculate Solubility (mg/mL or mol/L) weigh_residue->calculate

Caption: Gravimetric method for solubility determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • 4-benzyl-2-fluoroaniline (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

  • Pipettes

  • Drying oven or vacuum desiccator

Protocol:

  • Preparation of Saturated Solutions:

    • To a series of labeled vials, add an excess amount of 4-benzyl-2-fluoroaniline (e.g., 50-100 mg). The key is to ensure undissolved solid remains at equilibrium.

    • Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the bulk of the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes) to pellet the remaining undissolved solid.

    • Carefully draw the clear supernatant into a syringe, avoiding any disturbance of the solid pellet.

    • Attach a 0.22 µm PTFE syringe filter and dispense the clear, saturated solution into a clean, pre-weighed vial. This step is crucial to remove any fine particulate matter.

  • Gravimetric Analysis:

    • Accurately weigh the vial containing the filtered saturated solution.

    • Evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute.

    • Once the solvent is completely removed, place the vial in a vacuum desiccator to ensure all residual solvent is eliminated.

    • Weigh the vial containing the dried solute residue.

  • Calculation:

    • Calculate the mass of the aliquot of the saturated solution by subtracting the initial vial weight from the weight of the vial plus the solution.

    • Calculate the mass of the dissolved solute by subtracting the initial vial weight from the final weight of the vial plus the dried residue.

    • The solubility can be expressed in mg/mL or other appropriate units.

Self-Validation and Trustworthiness: This protocol incorporates self-validating steps. The presence of excess undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved. Performing the experiment in triplicate for each solvent and ensuring consistent results will validate the precision of the measurements.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-benzyl-2-fluoroaniline may not be readily available, the safety precautions for structurally related fluoroanilines should be strictly followed.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[10] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.[9]

Conclusion

4-benzyl-2-fluoroaniline is a compound of significant interest in modern medicinal chemistry. While direct solubility data is not yet widely reported, a comprehensive understanding of its structural features allows for a reliable prediction of its solubility behavior across a range of common organic solvents. This technical guide provides not only a theoretical framework for this prediction but also a detailed, robust, and self-validating experimental protocol for the precise determination of its solubility. By equipping researchers with this knowledge and methodology, this guide aims to facilitate the seamless integration of 4-benzyl-2-fluoroaniline into drug discovery and development pipelines, accelerating the journey towards novel therapeutics.

References

  • Angeel Oak Speciality Chemtech. (n.d.). Orthofluoroaniline. Retrieved from [Link]

  • University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Loba Chemie. (2015). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-4-fluoroaniline. PubChem Compound Database. Retrieved from [Link]

  • Simon Fraser University. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Das, P., & Sahu, S. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1278, 134932.
  • Soloshonok, V. A., Izawa, K., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European journal of medicinal chemistry, 186, 111826.
  • Stepan, A. F., et al. (2012). The role of fluorine in drug design and development. Future medicinal chemistry, 4(12), 1529–1550.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • Soloshonok, V. A., Izawa, K., & Meanwell, N. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of 4-benzyl-2-fluoroaniline, with a Focus on Melting Point Determination

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the characterization of 4-benzyl-2-fluoroaniline, a compound of intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of 4-benzyl-2-fluoroaniline, a compound of interest in contemporary medicinal chemistry and materials science. Recognizing that this molecule is not extensively documented in publicly available literature, this paper adopts a proactive, rather than a reactive, scientific approach. Instead of merely reporting a known value, we present a detailed exposition on the de novo determination of its melting point. This guide is structured to empower researchers with the foundational knowledge and practical protocols necessary to not only ascertain the melting point of 4-benzyl-2-fluoroaniline but also to understand the critical factors influencing this fundamental physical property. We will delve into the theoretical underpinnings of phase transitions, the practical execution of state-of-the-art analytical techniques, and the interpretation of the resultant data. This document serves as both a procedural manual and a reference for best practices in the physicochemical characterization of novel chemical entities.

Introduction: The Significance of 4-benzyl-2-fluoroaniline and its Physicochemical Properties

The rational design of novel therapeutics and functional materials hinges on a profound understanding of a molecule's structural and physical properties. 4-benzyl-2-fluoroaniline, a substituted aniline, presents a compelling scaffold for further chemical elaboration due to the unique interplay of its constituent functional groups. The benzyl moiety can engage in π-π stacking and hydrophobic interactions, while the fluoro-substituted aniline ring offers sites for hydrogen bonding and dipole-dipole interactions, all of which are critical for molecular recognition in biological systems.

The melting point is a sentinel physical property, offering a preliminary indication of a compound's purity and the strength of its crystal lattice forces. For drug development professionals, a sharp and reproducible melting point is a crucial parameter for identification and quality control. Furthermore, it provides insights into the compound's solubility and stability, which are pivotal for formulation and preclinical development.

As of the latest literature review, a definitive, experimentally determined melting point for 4-benzyl-2-fluoroaniline has not been reported in standard chemical databases. This guide, therefore, addresses this knowledge gap by providing a robust framework for its determination.

Theoretical Considerations: Factors Influencing the Melting Point of Substituted Anilines

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the disordered liquid phase. This transition is governed by the strength of the intermolecular forces within the crystal lattice. For 4-benzyl-2-fluoroaniline, several key structural features are expected to influence its melting point:

  • Intermolecular Forces: The primary amine (-NH₂) group is capable of acting as a hydrogen bond donor, while the fluorine atom can act as a weak hydrogen bond acceptor. The aromatic rings can participate in π-π stacking interactions. The overall balance of these forces will dictate the lattice energy.

  • Molecular Symmetry and Packing: The asymmetry of the substitution pattern on the aniline ring will influence how efficiently the molecules can pack in a crystal lattice. Less symmetrical molecules often have lower melting points compared to their more symmetrical isomers due to less optimal packing.

  • Influence of Substituents: The electron-withdrawing nature of the fluorine atom can affect the polarity of the C-F bond and the overall dipole moment of the molecule. The bulky benzyl group will also play a significant role in determining the steric hindrance to close packing.

For context, a structurally related isomer, N-benzyl-4-fluoroaniline (CAS 370-77-4), has a reported melting point of 33-34 °C. This provides a preliminary, albeit rough, estimate for the melting point of 4-benzyl-2-fluoroaniline. However, the different substitution pattern is expected to result in a distinct melting point.

Experimental Determination of Melting Point

The accurate determination of a melting point requires a purified sample and the use of calibrated instrumentation. The following section details two primary methods for this purpose.

Sample Purity and Preparation

Prior to any melting point determination, it is imperative to ensure the high purity of the 4-benzyl-2-fluoroaniline sample. Impurities disrupt the crystal lattice, typically leading to a depression and broadening of the melting point range. Recrystallization from a suitable solvent system is a standard method for purification. The choice of solvent should be guided by the principle of high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. A hypothetical purification workflow is presented below.

Purification_Workflow cluster_purification Purification of 4-benzyl-2-fluoroaniline A Crude 4-benzyl-2-fluoroaniline B Dissolution in minimum hot solvent A->B Heat C Hot filtration (optional) B->C Gravity filtration D Slow cooling to induce crystallization C->D Ambient/Ice bath E Isolation of crystals by vacuum filtration D->E F Washing with cold solvent E->F G Drying under vacuum F->G H Pure 4-benzyl-2-fluoroaniline G->H

Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.

Method 1: Capillary Melting Point Apparatus

This traditional and widely used method provides a visual determination of the melting range.

Protocol:

  • Sample Preparation: Finely powder a small amount of the purified 4-benzyl-2-fluoroaniline.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the material into the closed end.

  • Instrument Setup: Place the loaded capillary into the heating block of the melting point apparatus.

  • Heating Rate: Set the initial heating rate to be rapid to approach the expected melting point. Once within 15-20 °C of the anticipated melting point, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample is liquid (the completion of melting). This range is the melting point.

  • Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides a more quantitative and objective measure of the melting point.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified 4-benzyl-2-fluoroaniline into an aluminum DSC pan.

  • Encapsulation: Crimp the pan with a lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 0 °C).

    • Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.

    • An inert nitrogen atmosphere is typically used to prevent oxidative degradation.

  • Data Analysis: The melting process will appear as an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point. The peak temperature and the enthalpy of fusion (the area under the peak) can also be determined.

DSC_Workflow cluster_dsc Differential Scanning Calorimetry (DSC) Workflow A Sample Weighing & Encapsulation C Loading Sample & Reference Pans A->C B Instrument Calibration B->C D Setting Thermal Program C->D E Data Acquisition D->E F Analysis of Thermogram E->F G Melting Point Determination F->G

Caption: A schematic representation of the key steps in performing a DSC experiment for melting point determination.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise table for easy comparison and interpretation.

ParameterMethodResult
Melting PointCapillary MethodT_onset - T_completion (°C)
Melting Point (Onset)DSCT_onset (°C)
Melting Point (Peak)DSCT_peak (°C)
Enthalpy of FusionDSCΔH_fus (J/g)

A sharp melting range (typically less than 2 °C) from the capillary method is indicative of high purity. The DSC thermogram provides a more detailed picture of the thermal event. A single, sharp endotherm confirms a simple melt. The presence of multiple peaks could indicate polymorphism or the presence of impurities.

Conclusion

References

  • PubChem. N-benzyl-4-fluoroaniline. [Link]

Exploratory

An In-Depth Technical Guide to 4-benzyl-2-fluoroaniline: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-benzyl-2-fluoroaniline, a compound of interest for researchers, scientists, and professionals in drug development. While a dedicated PubChem Compound ID (CID) f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-benzyl-2-fluoroaniline, a compound of interest for researchers, scientists, and professionals in drug development. While a dedicated PubChem Compound ID (CID) for this specific molecule is not currently available, this document synthesizes data from structurally related compounds and established chemical principles to offer a robust profile. We will delve into its chemical identity, propose synthetic routes, predict its spectral characteristics, and explore its potential applications in medicinal chemistry, grounded in authoritative scientific literature.

Chemical Identity and Physicochemical Properties

4-benzyl-2-fluoroaniline is an aromatic amine featuring a benzyl substituent at the C4 position and a fluorine atom at the C2 position of the aniline ring. The strategic placement of these functional groups is anticipated to modulate the electronic and steric properties of the molecule, influencing its reactivity and biological activity.

Table 1: Predicted Physicochemical Properties of 4-benzyl-2-fluoroaniline

PropertyPredicted ValueRationale and References
Molecular Formula C₁₃H₁₂FNBased on its chemical structure.
Molecular Weight 217.24 g/mol Calculated from the molecular formula.
Appearance Pale yellow to brown liquid or low-melting solidAniline and its derivatives are often colored liquids or solids.[2]
Boiling Point > 200 °CExpected to be higher than that of 2-fluoroaniline (175-177 °C) due to the additional benzyl group.
Melting Point Not readily predictableDependent on crystal packing forces.
Solubility Insoluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.Typical for substituted anilines.[2]
pKa ~3-4The fluorine atom at the ortho position is electron-withdrawing, which is expected to decrease the basicity of the amino group compared to aniline (pKa ~4.6).
LogP ~3.5-4.0The benzyl group significantly increases lipophilicity compared to 2-fluoroaniline (LogP ~1.3).

Synthesis of 4-benzyl-2-fluoroaniline

The synthesis of 4-benzyl-2-fluoroaniline can be approached through several established organic chemistry methodologies. Two plausible synthetic routes are proposed here: a classical Friedel-Crafts reaction and a modern palladium-catalyzed cross-coupling reaction.

Proposed Synthetic Route 1: Friedel-Crafts Benzylation

The Friedel-Crafts reaction is a fundamental method for attaching substituents to an aromatic ring.[3][4] However, the free amino group in aniline can interfere with the Lewis acid catalyst. Therefore, a protection-acylation-deprotection sequence is a more viable strategy.

Friedel-Crafts Benzylation Start 2-Fluoroaniline Protected N-(2-fluorophenyl)acetamide Start->Protected Acetic Anhydride, Pyridine Benzylated N-(4-benzyl-2-fluorophenyl)acetamide Protected->Benzylated Benzyl Chloride, AlCl3 Final 4-benzyl-2-fluoroaniline Benzylated->Final HCl, H2O, Heat Palladium-Catalyzed Cross-Coupling Start 4-Bromo-2-fluoroaniline Final 4-benzyl-2-fluoroaniline Start->Final Reagent Benzylboronic acid or Benzylzinc halide Reagent->Final Pd Catalyst (e.g., Pd(PPh3)4), Base

Figure 2: Proposed Palladium-catalyzed cross-coupling route.

Experimental Protocol:

  • Starting Materials: The synthesis would start with a suitably functionalized 2-fluoroaniline, such as 4-bromo-2-fluoroaniline.

  • Cross-Coupling Reaction: This halo-aniline would then be reacted with a benzyl organometallic reagent, such as benzylboronic acid (in a Suzuki coupling) or a benzylzinc halide (in a Negishi coupling), in the presence of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a suitable base. [5][6]

Predicted Spectroscopic Data

Without experimental spectra, we can predict the key features based on the analysis of its structural components.

Table 2: Predicted Spectroscopic Data for 4-benzyl-2-fluoroaniline

TechniquePredicted Features
¹H NMR - Aromatic protons of the fluoroaniline ring will appear as multiplets in the range of 6.8-7.5 ppm, showing coupling to each other and to the fluorine atom. - The five protons of the benzyl ring will appear as a multiplet around 7.2-7.4 ppm. - The benzylic methylene protons (-CH₂-) will likely appear as a singlet around 4.0 ppm. - The amine protons (-NH₂) will appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³C NMR - The spectrum will show 13 distinct carbon signals. - Aromatic carbons will be in the range of 110-160 ppm. The carbon attached to fluorine will show a large one-bond coupling constant (¹JCF). - The benzylic carbon will be around 40-45 ppm.
¹⁹F NMR - A single resonance is expected for the fluorine atom. The chemical shift will be influenced by the electronic environment. In related fluoroanilines, the ¹⁹F chemical shifts are reported in the range of -110 to -120 ppm. [7]
IR Spectroscopy - N-H stretching of the primary amine will appear as two sharp bands in the region of 3300-3500 cm⁻¹. - C-H stretching of the aromatic rings will be observed just above 3000 cm⁻¹. - C-H stretching of the methylene group will be seen just below 3000 cm⁻¹. - C=C stretching of the aromatic rings will appear in the 1450-1600 cm⁻¹ region. - The C-F stretch will be a strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry - The molecular ion peak (M⁺) is expected at m/z = 217. - A prominent fragment ion would be the tropylium ion at m/z = 91, resulting from the cleavage of the benzyl group.

Applications in Drug Discovery and Medicinal Chemistry

The 4-benzyl-2-fluoroaniline scaffold incorporates two key pharmacophores: the fluoroaniline moiety and the benzyl group. Both are prevalent in a wide range of biologically active molecules.

  • Fluoroaniline Derivatives: The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. [8]Fluoroanilines are key intermediates in the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents. [8]* Benzyl-Aniline Scaffolds: The N-benzyl aniline motif is found in compounds targeting a variety of diseases. [9]For instance, derivatives of N-benzyl-2-phenylpyrimidin-4-amine have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, showing promise as anticancer agents. [10]Furthermore, some N-benzyl aniline derivatives have shown inhibitory activity against enzymes essential for the survival of Mycobacterium tuberculosis. [9] Given these precedents, 4-benzyl-2-fluoroaniline represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and other areas of drug discovery. The combination of the fluorine atom and the benzyl group offers opportunities for fine-tuning the pharmacological properties of lead compounds.

Safety and Handling

Substituted anilines should be handled with care due to their potential toxicity. [11][12]

  • Toxicity: Aniline and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin. [9][11][12]They can cause methemoglobinemia, leading to cyanosis. [12]* Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [11][13]* Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed. [11]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 913402, N-benzyl-4-fluoroaniline. Retrieved from [Link].

  • Google Patents (n.d.). CN101624348A - Preparation method of para-fluoroaniline.
  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(20), 8496–8511. [Link].

  • Carl ROTH GmbH + Co. KG (2021). Safety Data Sheet: Aniline. Retrieved from [Link].

  • Master Organic Chemistry (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link].

  • Akhtar, M. J., et al. (2018). Complete assignment of 1H, 13C and 19F NMR spectra of (2E)-N,N'-dibenzylbut-2-enediamide derivatives. Magnetic Resonance in Chemistry, 56(8), 757-763. [Link].

  • Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link].

  • Li, C., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(3), 543-546. [Link].

  • Global Safety Management, Inc. (2015). Safety Data Sheet: Aniline. Retrieved from [Link].

  • The Royal Society of Chemistry (n.d.). Electronic Supplementary Information. Retrieved from [Link].

  • Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation. Retrieved from [Link].

  • Gong, H. P., Quan, Z. J., & Wang, X. C. (2022). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Journal of Chemical Research, 46(1-2), 15-21. [Link].

  • PrepChem.com (n.d.). Synthesis of 4-chloro-2-fluoroaniline. Retrieved from [Link].

  • YouTube (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link].

  • Głowacka, I. E., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(11), 3374. [Link].

  • University of Leicester (n.d.). 19Flourine NMR. Retrieved from [Link].

  • New Jersey Department of Health (2010). Hazardous Substance Fact Sheet: Aniline. Retrieved from [Link].

  • Pisoschi, A. M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 26(23), 7246. [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76281, N-benzyl-4-chloroaniline. Retrieved from [Link].

  • U.S. Environmental Protection Agency (1987). EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. Federal Register, 52(123), 24058-24071.
  • Wikipedia (n.d.). Friedel–Crafts reaction. Retrieved from [Link].

  • Wager, K. M., & Daniels, M. H. (2011). Palladium-catalyzed cross-coupling of benzyl thioacetates and aryl halides. Organic Letters, 13(15), 4052–4055. [Link].

  • ResearchGate (n.d.). ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of Benzyl Thioacetates and Aryl Halides. Retrieved from [Link].

  • ResearchGate (n.d.). Synthesis of 4-Benzylsulfonyl-5-polyfluoroalkyl-ν-triazoles from 1,1-Dihydropolyfluoroalkyl Benzyl Sulfones. Retrieved from [Link].

  • Google Patents (n.d.). EP1359141A1 - Method of friedel-crafts acylation of anilides.
  • Kiraly, P., et al. (2017). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 8(11), 7549–7556. [Link].

  • Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109-110, 411–421. [Link].

  • SciSpace (2016). Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 43725145, N-benzyl-2,4-difluoro-5-nitroaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9731, 4-Fluoroaniline. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 559668, 4-Benzyl-1,3-oxazolidin-2-one. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Value of 4-benzyl-2-fluoroaniline in Drug Design

An Application Guide to 4-benzyl-2-fluoroaniline: A Privileged Scaffold for Medicinal Chemistry In the landscape of modern medicinal chemistry, the selection of molecular building blocks is a critical determinant of a dr...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 4-benzyl-2-fluoroaniline: A Privileged Scaffold for Medicinal Chemistry

In the landscape of modern medicinal chemistry, the selection of molecular building blocks is a critical determinant of a drug candidate's ultimate success. 4-benzyl-2-fluoroaniline has emerged as a scaffold of significant interest, offering a unique convergence of structural motifs that address key challenges in drug development, including metabolic stability, target affinity, and pharmacokinetic optimization. The strategic incorporation of fluorine, a benzyl group, and an aniline nitrogen within a single, versatile molecule provides chemists with a powerful tool for crafting next-generation therapeutics.

The fluorine atom at the 2-position is not merely a hydrogen bioisostere; its high electronegativity profoundly influences the molecule's properties.[1] It lowers the pKa of the aniline nitrogen, reducing its basicity and minimizing the potential for off-target interactions or unwanted sequestration in acidic organelles. Furthermore, the carbon-fluorine bond is exceptionally strong, making the ortho position resistant to oxidative metabolism, a common liability for many aromatic compounds in drug candidates.[1][2] This "metabolic blocking" effect can significantly enhance a compound's half-life and bioavailability.[3][4]

The benzyl group at the 4-position provides a versatile hydrophobic handle that can engage in crucial π-π stacking or hydrophobic interactions within a target's binding pocket. This moiety can be readily modified to explore the structure-activity relationship (SAR) and optimize ligand-receptor complementarity. Finally, the aniline nitrogen serves as a key synthetic handle and a critical hydrogen bond donor, enabling the molecule to anchor into the hinge region of many enzyme active sites, a feature famously exploited in the design of kinase inhibitors.[5]

This guide provides a comprehensive overview of 4-benzyl-2-fluoroaniline as a medicinal chemistry building block, detailing its properties, synthetic applications, and field-proven protocols for its incorporation into advanced pharmaceutical intermediates.

G cluster_0 Structural Features of 4-benzyl-2-fluoroaniline cluster_1 Medicinal Chemistry Implications A Aniline Moiety (NH2) Core Core Phenyl Ring A->Core Connects to Scaffold A_imp Key H-Bond Donor Synthetic Handle for Coupling A->A_imp Enables B 2-Fluoro Substituent B->Core Ortho Position B_imp Metabolic Blocking Lowers pKa (Reduces Basicity) Modulates Conformation B->B_imp Confers C 4-Benzyl Group C->Core Para Position C_imp Hydrophobic Interactions π-π Stacking Vector for SAR Exploration C->C_imp Provides

Caption: Key structural features of 4-benzyl-2-fluoroaniline and their functional implications in drug design.

Physicochemical Properties and Safety Data

Understanding the fundamental properties of a building block is essential for experimental design, from reaction setup to purification and formulation. The data below is compiled from literature values for structurally analogous compounds and predictive modeling.

PropertyValueSource/Analogue
Molecular Formula C₁₃H₁₂FN-
Molecular Weight 201.24 g/mol -
Appearance Predicted: Off-white to light brown solid or oil[6][7]
Boiling Point >188 °C (Predicted, relative to 4-fluoroaniline)[8]
Density ~1.1-1.3 g/mL (Predicted, relative to haloanilines)[7]
pKa (Anilinium) ~3.0 - 3.5 (Predicted)[1]
LogP ~3.2 (Predicted)-

Safety and Handling: 4-benzyl-2-fluoroaniline and related haloanilines should be handled with care in a well-ventilated chemical fume hood.[9] Personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves, is mandatory.[10] These compounds are generally considered toxic and may cause skin, eye, and respiratory irritation.[11] Acute toxicity if swallowed or inhaled is a significant concern.[10] Store containers tightly sealed in a cool, dry place away from oxidizing agents.[9] All waste must be disposed of according to institutional and local regulations.

Core Application: Synthesis of Kinase Inhibitors

A primary application of this scaffold is in the synthesis of ATP-competitive kinase inhibitors. The 4-anilino-quinazoline and 4-anilino-pyrimidine cores are privileged structures in this field, found in numerous FDA-approved drugs like gefitinib and erlotinib.[5] The aniline nitrogen forms a critical hydrogen bond with the "hinge" region of the kinase ATP-binding pocket. The 2-fluoro substituent can enhance binding affinity and prevent metabolic oxidation, while the 4-benzyl group can occupy a deeper hydrophobic pocket, improving potency and selectivity.

Dysregulation of protein kinases is a hallmark of many cancers, making them a prime therapeutic target.[12][13] The use of building blocks like 4-benzyl-2-fluoroaniline allows for the systematic exploration of chemical space around these validated pharmacophores to develop novel inhibitors with improved efficacy and resistance profiles.

Synthetic Protocols and Methodologies

The true utility of a building block is demonstrated through its reactivity in key synthetic transformations. The following protocols provide detailed, step-by-step methods for common and powerful reactions used in medicinal chemistry.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

This protocol describes the coupling of 4-benzyl-2-fluoroaniline with an aryl bromide to form a diarylamine, a common core in many bioactive molecules. The choice of a bulky, electron-rich phosphine ligand (e.g., RuPhos) is critical for achieving high yields with the sterically hindered and electronically deactivated 2-fluoroaniline.

G Start Starting Materials: - 4-benzyl-2-fluoroaniline - Aryl Bromide (Ar-Br) Reaction Reaction: - Inert Atmosphere (N2 or Ar) - Heat (80-110 °C) - Stir for 4-24h Start->Reaction Reagents Reagents: - Pd Pre-catalyst (e.g., RuPhos Pd G3) - Ligand (e.g., RuPhos) - Base (e.g., NaOtBu) Reagents->Reaction Solvent Solvent: - Anhydrous Toluene or Dioxane Solvent->Reaction Workup Work-up: - Cool to RT - Dilute with EtOAc - Filter through Celite - Wash with Brine Reaction->Workup Monitor by TLC/LC-MS Purify Purification: - Silica Gel Chromatography Workup->Purify Product Final Product: N-Aryl-4-benzyl-2-fluoroaniline Purify->Product

Caption: Workflow for a typical Buchwald-Hartwig C-N cross-coupling reaction.

Materials:

  • 4-benzyl-2-fluoroaniline (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • RuPhos Pd G3 (0.02 equiv)

  • RuPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Step-by-Step Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-benzyl-2-fluoroaniline, the aryl bromide, RuPhos Pd G3, RuPhos, and NaOtBu.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired diarylamine.

Causality and Rationale:

  • Catalyst System: The use of a third-generation (G3) pre-catalyst ensures efficient formation of the active Pd(0) species. The RuPhos ligand is a biarylphosphine that is both bulky and electron-rich, which promotes the challenging reductive elimination step for diarylamine formation.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the aniline and facilitate the catalytic cycle. Weaker bases like carbonates are often ineffective for this type of coupling.

  • Inert Atmosphere: The Pd(0) catalytic species is sensitive to oxidation by air, so maintaining an inert atmosphere is crucial for catalyst longevity and reaction efficiency.

Protocol 2: Synthesis of an Amide Bond via Acylation

This protocol details the formation of an amide, a cornerstone functional group in pharmaceuticals, by reacting 4-benzyl-2-fluoroaniline with an acyl chloride.

Materials:

  • 4-benzyl-2-fluoroaniline (1.0 equiv)

  • Acyl chloride (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)

Step-by-Step Procedure:

  • Dissolve 4-benzyl-2-fluoroaniline in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (TEA or DIPEA) to the solution.

  • Add the acyl chloride dropwise to the stirring solution. A precipitate (triethylammonium chloride) may form.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

Work-up and Purification:

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by recrystallization or flash column chromatography.

Causality and Rationale:

  • Base: A non-nucleophilic organic base like TEA or DIPEA is used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it unreactive.

  • Temperature: The initial cooling to 0 °C helps to control the exothermicity of the reaction between the highly reactive acyl chloride and the aniline.

Conclusion

4-benzyl-2-fluoroaniline represents a highly valuable and strategically designed building block for medicinal chemistry. The confluence of a metabolically robust ortho-fluoro group, a versatile para-benzyl moiety for hydrophobic targeting, and a synthetically tractable aniline functional group provides an exceptional platform for the development of sophisticated drug candidates. Its utility in constructing core scaffolds for kinase inhibitors exemplifies its potential. The protocols and insights provided in this guide are intended to empower researchers to leverage the unique advantages of this scaffold, paving the way for the discovery of novel therapeutics with enhanced pharmacological profiles.

References

  • Wikipedia. 4-Fluoroaniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 4-Fluoroaniline in Modern Pharmaceutical Synthesis. [Link]

  • Azeoc. Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. [Link]

  • PubMed. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

  • National Center for Biotechnology Information. Importance of Fluorine in Benzazole Compounds. [Link]

  • MDPI. Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. [Link]

  • Beilstein Journals. Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. Synthesis, Characterization and Antimicrobial Activity of 4-Substituted-Benzylpiperazinyl Methanone Derivatives. [Link]

  • Google Patents. Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Fluoroaniline: A Chemist's Perspective. [Link]

  • National Center for Biotechnology Information. N-benzyl-4-fluoroaniline. [Link]

  • Academia.edu. 4-Fluoroanilines: synthesis and decomposition. [Link]

  • ResearchGate. Bioisosteric replacement of aniline. [Link]

  • National Center for Biotechnology Information. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. [Link]

  • PubMed. Fluorinated scaffolds for antimalarial drug discovery. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Pharmaceutical Potential: The Role of Fluoroaniline Intermediates. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • National Center for Biotechnology Information. Fluorescent Kinase Inhibitors As Probes In Cancer. [Link]

  • Royal Society of Chemistry. A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. [Link]

  • ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[6][14]-Fused Indole Heterocycles. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Frontiers. The emerging role of radical chemistry in the amination transformation of highly strained [1.1.1]propellane: Bicyclo[1.1.1]pentylamine as bioisosteres of anilines. [Link]

  • MDPI. Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. [Link]

  • ScienceOpen. Fluorine in drug discovery: Role, design and case studies. [Link]

  • PubMed. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • Loba Chemie. 4-FLUOROANILINE FOR SYNTHESIS MSDS. [Link]

  • EurekAlert!. Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Cambridge MedChem Consulting. Bioisosteric Replacements. [Link]

  • Semantic Scholar. A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

  • MDPI. Current Synthetic Routes to Peptidyl Mono-Fluoromethyl Ketones (FMKs) and Their Applications. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

  • Southern Utah University. Organic Synthesis Routes. [Link]

Sources

Application

The Emergence of 4-Benzyl-2-fluoroaniline Scaffolds in Drug Discovery: A Technical Guide

Introduction: The Strategic Value of the 4-Benzyl-2-fluoroaniline Scaffold In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can inte...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4-Benzyl-2-fluoroaniline Scaffold

In the landscape of modern medicinal chemistry, the identification and exploration of "privileged scaffolds" – molecular frameworks that can interact with multiple biological targets – is a cornerstone of efficient drug discovery. The 4-benzyl-2-fluoroaniline moiety has emerged as a scaffold of significant interest, combining the structural features of N-benzyl aniline with the unique physicochemical properties imparted by fluorine substitution. This guide provides an in-depth exploration of the applications of this scaffold in drug discovery, complete with detailed synthetic protocols and an analysis of its therapeutic potential.

The N-benzyl aniline core is a well-established pharmacophore found in a variety of biologically active compounds, demonstrating activities ranging from anticancer to neuroprotective and antimicrobial effects. The benzyl group can engage in crucial hydrophobic and π-stacking interactions within protein binding pockets, while the aniline nitrogen serves as a key hydrogen bond donor or acceptor, as well as a versatile handle for further chemical modification.

The introduction of a fluorine atom at the 2-position of the aniline ring is a strategic design element. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties. Its small size allows it to act as a bioisostere of a hydrogen atom, yet its electronic effects can modulate pKa, improve metabolic stability by blocking sites of oxidative metabolism, and enhance binding affinity through the formation of favorable orthogonal multipolar interactions with protein targets. This strategic placement of fluorine can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.

This document will serve as a detailed resource for researchers, scientists, and drug development professionals, offering insights into the synthesis, functionalization, and application of 4-benzyl-2-fluoroaniline derivatives in the pursuit of novel therapeutics.

Part 1: Synthetic Strategies for 4-Benzyl-2-fluoroaniline and its Derivatives

The synthesis of the 4-benzyl-2-fluoroaniline scaffold and its derivatives can be achieved through several reliable and versatile synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns on both the benzyl and aniline rings. Two of the most common and effective approaches are Reductive Amination and Suzuki-Miyaura Cross-Coupling.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2][3][4] This approach involves the reaction of an amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of a 4-substituted-N-benzyl-2-fluoroaniline, this typically involves the reaction of a substituted 2-fluoroaniline with a substituted benzaldehyde.

Workflow for Reductive Amination:

Reductive_Amination Start Substituted 2-Fluoroaniline + Substituted Benzaldehyde Imine_Formation Imine Formation (Acid Catalyst, e.g., Acetic Acid) Start->Imine_Formation Reduction In situ Reduction (Reducing Agent, e.g., NaBH(OAc)₃) Imine_Formation->Reduction End 4-Substituted-N-benzyl-2-fluoroaniline Reduction->End

Caption: Reductive amination workflow for synthesizing 4-benzyl-2-fluoroaniline derivatives.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted 2-fluoroaniline (1.0 eq.) and the substituted benzaldehyde (1.0-1.2 eq.) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: To this solution, add a catalytic amount of acetic acid (e.g., 0.1 eq.) to facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the stirred solution. Sodium cyanoborohydride (NaBH₃CN) can also be used.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired 4-substituted-N-benzyl-2-fluoroaniline derivative.

Protocol 2: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[5][6][7][8][9][10][11] This palladium-catalyzed reaction involves the coupling of an organoboron compound with a halide or triflate. To synthesize 4-benzyl-2-fluoroaniline, a key step would be the coupling of a benzylboronic acid derivative with a 4-halo-2-fluoroaniline.

Workflow for Suzuki-Miyaura Cross-Coupling:

Suzuki_Coupling Start 4-Halo-2-fluoroaniline + Substituted Benzylboronic Acid/Ester Coupling Pd-Catalyzed Coupling (e.g., Pd(PPh₃)₄, Base) Start->Coupling End 4-Substituted-benzyl-2-fluoroaniline Coupling->End

Caption: Suzuki-Miyaura coupling for synthesizing 4-benzyl-2-fluoroaniline derivatives.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a degassed mixture of a suitable solvent (e.g., a mixture of toluene, ethanol, and water), add the 4-halo-2-fluoroaniline (1.0 eq.), the substituted benzylboronic acid or its pinacol ester (1.1-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05-0.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to yield the desired 4-benzyl-2-fluoroaniline derivative.

Part 2: Applications in Drug Discovery Scaffolds

The 4-benzyl-2-fluoroaniline scaffold is a versatile platform for the design of novel therapeutic agents across various disease areas. Its structural and electronic properties make it an attractive starting point for developing inhibitors of key biological targets.

Application in Oncology: Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for drug development.[3][12] The N-benzyl aniline moiety can be found in the core structure of several kinase inhibitors, where it often serves to position key pharmacophoric elements within the ATP-binding site of the kinase.

Hypothetical Binding Mode of a 4-Benzyl-2-fluoroaniline-based Kinase Inhibitor:

Kinase_Binding cluster_0 Kinase ATP Binding Site cluster_1 4-Benzyl-2-fluoroaniline Scaffold Hinge Hinge Region (Backbone NH) Hydrophobic_Pocket Hydrophobic Pocket Solvent_Front Solvent Front Aniline_N Aniline NH Aniline_N->Hinge H-Bond Benzyl_Ring Benzyl Ring Benzyl_Ring->Hydrophobic_Pocket Hydrophobic Interaction Fluoroaniline_Ring Fluoroaniline Ring Fluoroaniline_Ring->Solvent_Front Solvent Exposure/ Further Modification

Caption: Hypothetical binding of a 4-benzyl-2-fluoroaniline scaffold in a kinase active site.

The aniline nitrogen can form a critical hydrogen bond with the hinge region of the kinase, a common interaction for many Type I and Type II kinase inhibitors. The benzyl group can occupy a hydrophobic pocket, contributing to binding affinity. The 2-fluoro substituent on the aniline ring can enhance this binding through favorable interactions and also serve to modulate the electronics of the aniline nitrogen, potentially impacting its hydrogen bonding capability and overall compound properties.

Table 1: Representative Kinase Targets and Potential for 4-Benzyl-2-fluoroaniline Derivatives

Kinase TargetTherapeutic AreaRationale for Targeting with Scaffold
EGFR, VEGFR-2OncologyThe anilinoquinazoline scaffold, a close relative, is a known EGFR/VEGFR-2 inhibitor.[12]
PI3KαOncology4-morpholino-2-phenylquinazolines show potent PI3Kα inhibition, suggesting the utility of the phenyl-heterocycle core.[13]
Mps1OncologyN-benzyl derivatives have been explored as inhibitors of Mps1 kinase.[11]
Application in Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss.[2][14] The development of neuroprotective agents is a key therapeutic strategy.[15][16] The N-benzylpiperidine scaffold, structurally related to N-benzyl aniline, is found in potent acetylcholinesterase inhibitors like donepezil, a mainstay in Alzheimer's therapy.[17] This suggests that the N-benzyl aniline core can be adapted for CNS targets. Cannabinoids, which have shown neuroprotective properties, also feature structures that can be mimicked by derivatives of this scaffold.[16][18][19]

Derivatives of 4-benzylpiperazine, another related scaffold, have been investigated as ligands for the sigma-1 receptor, a target implicated in neuroprotection.[18] The lipophilicity of the benzyl group can aid in crossing the blood-brain barrier, a critical requirement for CNS-acting drugs. The fluorine atom can further enhance this property and provide metabolic stability.

Application in Antimicrobial Drug Discovery

The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[20][21][22][23][24][25] The N-benzyl aniline scaffold has been incorporated into compounds with demonstrated antibacterial and antifungal activity.[22][23][26] For example, a patent describes N-benzyl aniline derivatives for the treatment of methicillin-resistant Staphylococcus aureus (MRSA).[26] The benzyl group can be tailored to interact with specific residues in bacterial enzymes or proteins, while the fluoroaniline portion can be modified to optimize antibacterial potency and spectrum.

Table 2: Potential Antimicrobial Applications

PathogenRationale for Targeting with Scaffold
Gram-positive bacteria (e.g., S. aureus)N-benzyl aniline derivatives have shown activity against MRSA.[26]
Gram-negative bacteria (e.g., E. coli)The scaffold allows for diverse substitutions to potentially overcome efflux pumps.
Fungi (e.g., C. albicans)The lipophilic nature of the scaffold can facilitate penetration of the fungal cell wall.

Part 3: Conclusion and Future Directions

The 4-benzyl-2-fluoroaniline scaffold represents a promising starting point for the design and synthesis of novel drug candidates. Its synthetic accessibility via robust methods like reductive amination and Suzuki coupling allows for the rapid generation of diverse chemical libraries. The inherent biological relevance of its constituent parts, combined with the beneficial effects of fluorination, makes it a privileged structure with potential applications in oncology, neurodegenerative diseases, and infectious diseases.

Future research in this area should focus on:

  • Elucidation of Structure-Activity Relationships (SAR): Systematic modification of both the benzyl and fluoroaniline rings to understand the key determinants of biological activity for specific targets.

  • Exploration of Diverse Target Classes: Expanding the scope of biological targets beyond kinases to include G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in other disease pathways.

  • Optimization of ADMET Properties: Fine-tuning the physicochemical properties of lead compounds to achieve desirable absorption, distribution, metabolism, excretion, and toxicity profiles.

By leveraging the principles of medicinal chemistry and modern synthetic techniques, the 4-benzyl-2-fluoroaniline scaffold holds considerable promise for the development of the next generation of innovative medicines.

References

Click to expand

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for 4-Benzyl-2-fluoroaniline Synthesis

Welcome to the comprehensive technical support guide for the synthesis of 4-benzyl-2-fluoroaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 4-benzyl-2-fluoroaniline. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your reaction yield and purity.

Introduction

4-Benzyl-2-fluoroaniline is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, often presents challenges that can lead to suboptimal yields and difficult purifications. This guide provides a framework for understanding the critical parameters of the synthesis and for systematically troubleshooting common issues. We will focus on a common and effective synthetic strategy: the Suzuki-Miyaura cross-coupling reaction.[1][2]

A plausible and widely applicable method for synthesizing 4-benzyl-2-fluoroaniline is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluoro-4-bromoaniline with benzylboronic acid or a related organoboron species.[2] This approach offers high functional group tolerance and generally good yields.

Proposed Synthetic Route: Suzuki-Miyaura Coupling

Synthetic_Route 2-fluoro-4-bromoaniline 2-Fluoro-4-bromoaniline reagents Pd Catalyst Ligand Base Solvent 2-fluoro-4-bromoaniline->reagents benzylboronic_acid Benzylboronic Acid benzylboronic_acid->reagents product 4-Benzyl-2-fluoroaniline reagents->product Suzuki-Miyaura Coupling

Caption: Proposed Suzuki-Miyaura reaction for 4-benzyl-2-fluoroaniline synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yield in the Suzuki-Miyaura coupling for this synthesis?

A1: The most frequent culprit for low yields is the deactivation of the palladium catalyst.[3] This can be caused by impurities in the starting materials or solvents, particularly oxygen. Rigorous degassing of solvents and reaction mixtures is crucial. Another common issue is the choice of an inappropriate base, which is essential for the transmetalation step.[4]

Q2: Can I use a different palladium catalyst?

A2: Yes, while Pd(PPh₃)₄ is a common choice, other palladium sources like Pd(OAc)₂ or pre-formed catalysts can be more effective, especially for challenging substrates.[3][5] Modern palladacycle precatalysts are often more efficient at forming the active Pd(0) species.[6]

Q3: My reaction is not going to completion. What should I do?

A3: Incomplete conversion can be due to several factors. First, verify the quality of your starting materials and reagents. If the issue persists, consider increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) or the reaction temperature.[7] Prolonging the reaction time can also help. Monitoring the reaction by TLC or LC-MS can provide insights into whether the reaction has stalled or is proceeding slowly.[6]

Q4: I am observing significant side product formation. What are the likely side reactions?

A4: A common side reaction is the homo-coupling of the benzylboronic acid. This can be minimized by the slow addition of the boronic acid to the reaction mixture. Another potential side product is the debromination of the 2-fluoro-4-bromoaniline starting material. Optimizing the base and reaction temperature can help suppress these side reactions.

Troubleshooting Guide

This troubleshooting guide is structured to address issues at different stages of the experimental workflow.

Starting Materials and Reagents
Problem Potential Cause Recommended Solution
Low or no reactivity Poor quality of 2-fluoro-4-bromoaniline or benzylboronic acid.- Confirm the purity of starting materials by NMR or melting point. - Recrystallize or purify the starting materials if necessary.[8]
Impurities in the solvent (e.g., water, peroxides).- Use anhydrous, degassed solvents. - Purge solvents with an inert gas (e.g., argon or nitrogen) before use.[9]
Degradation of the organoboron reagent.- Use freshly opened or properly stored benzylboronic acid. - Consider using more stable boronate esters.
Reaction Conditions

Problem Potential Cause Recommended Solution
Low Yield Inefficient catalyst activation or deactivation.- Ensure the reaction is performed under a strict inert atmosphere. - Use a pre-catalyst or an activation step.[3][6] - Screen different palladium sources and ligands.
Incorrect base selection or strength.- The base is crucial for activating the boronic acid.[4] Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] - For base-sensitive substrates, weaker bases might be necessary.[6]
Suboptimal reaction temperature.- If the reaction is sluggish, incrementally increase the temperature (e.g., in 10 °C steps). - Be aware that higher temperatures can sometimes lead to more side products.
Incomplete Conversion Insufficient catalyst loading.- Increase the catalyst loading, typically in the range of 1-5 mol%.[5]
Steric hindrance around the reaction center.- Select a bulkier phosphine ligand to promote oxidative addition.[6]
Formation of Impurities Homo-coupling of benzylboronic acid.- Add the benzylboronic acid solution slowly to the reaction mixture. - Ensure the palladium catalyst is active to favor cross-coupling.
Protodeboronation of the boronic acid.- Ensure the base is not excessively strong or the reaction temperature too high.

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check_reagents [label="Verify Purity of Starting Materials & Reagents"];
check_conditions [label="Evaluate Reaction Conditions"];
check_catalyst [label="Assess Catalyst System"];
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check_reagents -> check_conditions [label="Reagents OK"];
check_reagents -> solution_reagents [label="Impure"];
check_conditions -> check_catalyst [label="Conditions OK"];
check_conditions -> solution_conditions [label="Suboptimal"];
check_catalyst -> check_purification [label="Catalyst OK"];
check_catalyst -> solution_catalyst [label="Inefficient"];
check_purification -> solution_purification;

}

Caption: A decision tree for troubleshooting the synthesis.

Work-up and Purification
Problem Potential Cause Recommended Solution
Difficulty in isolating the product Emulsion formation during aqueous work-up.- Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of Celite.
Low purity after purification Co-elution of impurities during column chromatography.- Optimize the solvent system for column chromatography. A gradient elution might be necessary.[8][11] - Consider an alternative purification method like recrystallization.[8]
Thermal instability of the product.- Avoid excessive heat during solvent removal and purification.[12]

Experimental Protocol: Optimized Synthesis of 4-Benzyl-2-fluoroaniline

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent quality.

Materials:

  • 2-Fluoro-4-bromoaniline

  • Benzylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-bromoaniline (1.0 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent Addition: Add degassed toluene and ethanol (e.g., a 3:1 mixture) to the flask via a syringe.

  • Reagent Addition: In a separate flask, dissolve benzylboronic acid (1.2 eq) in a minimal amount of degassed ethanol. Add this solution to the reaction mixture via a syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.[6]

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-benzyl-2-fluoroaniline as a pure product.[8][11]

Data Presentation: Impact of Key Parameters on Yield

Parameter Variation Observed Effect on Yield Rationale
Catalyst Pd(PPh₃)₄ vs. Pd(OAc)₂/SPhosSPhos ligand often gives higher yields.Bulky, electron-rich phosphine ligands can accelerate the catalytic cycle.[6]
Base K₂CO₃ vs. K₃PO₄ vs. Cs₂CO₃Cs₂CO₃ often provides the best results.The choice of base influences the rate of transmetalation.[4]
Solvent Toluene vs. Dioxane vs. DMFToluene or dioxane are generally effective.The solvent affects the solubility of reagents and the stability of the catalyst.
Temperature 70 °C vs. 90 °C vs. 110 °C90 °C is often a good starting point.Higher temperatures can increase reaction rate but may also lead to catalyst decomposition or side reactions.

Mechanistic Overview

Suzuki_Mechanism Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII->TM R'-B(OR)₂ PdII_R Ar-Pd(II)-R' L₂ TM->PdII_R RE Reductive Elimination PdII_R->RE RE->Pd0 Regeneration Product Ar-R' RE->Product

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[13]

References

  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-fluoroaniline. [Link]

  • Academia.edu. 4-Fluoroanilines: synthesis and decomposition. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • ResearchGate. Optimization of the reaction conditions for the Buchwald-Hartwig... [Link]

  • ChemSpeed. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]

  • PMC. Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]

  • Fiveable. Palladium-catalyzed cross-coupling reactions. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings. [Link]

  • SciSpace. Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial. [Link]

  • PMC. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • Royal Society of Chemistry. Synthesis and Suzuki–Miyaura cross coupling reactions for post-synthetic modification of a tetrabromo-anthracenyl porphyrin. [Link]

  • Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. [Link]

  • PubChem. N-benzyl-4-fluoroaniline. [Link]

  • Supporting Information. 4. [Link]

Sources

Optimization

Technical Support Center: 4-Benzyl-2-Fluoroaniline Stability Guide

Executive Summary & Compound Profile 4-Benzyl-2-fluoroaniline (often a key intermediate in the synthesis of anticonvulsants like Retigabine) presents a unique stability challenge.[1] Unlike simple anilines, this molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Benzyl-2-fluoroaniline (often a key intermediate in the synthesis of anticonvulsants like Retigabine) presents a unique stability challenge.[1] Unlike simple anilines, this molecule possesses two distinct "oxidation vectors": the electron-rich primary amine and the benzylic carbon position.[1]

Improper storage results in the "Brown Oil Phenomenon"—a cascade where the white/off-white crystalline solid degrades into a dark, viscous tar.[1] This guide provides the mechanistic understanding and protocols required to maintain >99% purity over extended periods.

Physical Profile
PropertySpecification
Appearance (Pure) White to pale yellow crystalline solid
Appearance (Oxidized) Dark brown/black oil or sticky solid
Primary Sensitivity Oxygen (

), UV Light, Moisture
Storage Class Hygroscopic, Air-Sensitive

Module 1: The Degradation Mechanism (The "Why")

To prevent degradation, one must understand the enemy. The oxidation of 4-benzyl-2-fluoroaniline is not a single reaction but a radical chain process.[1]

The "Dual-Threat" Pathway[1]
  • Vector A (Primary Amine): The nitrogen lone pair is susceptible to Single Electron Transfer (SET) from atmospheric oxygen, generating a radical cation. This leads to dimerization (azo compounds) and polymerization (aniline blacks/tars).

  • Vector B (Benzylic Position): The carbon linking the phenyl rings is "benzylic." Hydrogen abstraction here is energetically favorable, leading to the formation of benzophenone derivatives.

The presence of the Fluorine atom at the ortho position provides some electronic stabilization (via induction) but is insufficient to prevent oxidation in the presence of light and air.

OxidationPathway Start 4-Benzyl-2-Fluoroaniline (Pure White Solid) Trigger Triggers: UV Light + O2 Start->Trigger Exposure RadicalN N-Radical Cation (Reactive Intermediate) Trigger->RadicalN SET Mechanism RadicalC Benzylic Radical (Secondary Pathway) Trigger->RadicalC H-Abstraction Coupling Radical Coupling RadicalN->Coupling Product3 Benzophenone Impurities RadicalC->Product3 Oxidation Product1 Azo Dimers (Color: Yellow/Orange) Coupling->Product1 Product2 Polymeric Tars (Color: Brown/Black) Coupling->Product2

Figure 1: The degradation cascade showing how light and oxygen convert the pure amine into colored impurities.[1]

Module 2: The "Argon Blanket" Storage Protocol[1]

Do not rely on the original vendor packaging once opened. The following protocol is the Gold Standard for long-term storage (>1 month).

Required Materials
  • Schlenk line or Nitrogen/Argon gas source.[1]

  • Amber glass vials (Borosilicate) with Teflon-lined caps.[1]

  • Parafilm™ or electrical tape.[1]

  • Desiccant packs (Silica gel).[1]

Step-by-Step Workflow
  • Aliquot Immediately: Upon receipt, do not store the bulk bottle repeatedly. Divide the material into single-use aliquots inside a glovebox or under an inert gas funnel.

  • The Inert Purge:

    • Place the substance in the amber vial.

    • Gently flow Argon (heavier than air) into the vial for 10-15 seconds. This displaces the oxygen sitting on top of the crystals.

    • Note: Nitrogen is acceptable, but Argon is superior for static storage because it forms a heavier "blanket" over the solid.

  • The Seal: Cap tightly. Wrap the cap junction with Parafilm™ to prevent gas exchange due to temperature fluctuations.

  • Temperature Control: Store at 2°C to 8°C (Refrigerator).

    • Critical: Allow the vial to warm to room temperature before opening to prevent condensation (water acts as a catalyst for degradation).

Storage Method Comparison
MethodExpected Shelf LifeRisk Level
Standard (Shelf, Air) 1 - 2 WeeksHigh (Rapid browning)
Fridge (Air, Clear Glass) 1 - 2 MonthsMedium (Photo-oxidation risk)
Argon Blanket (Amber, Cold) 12 - 24 MonthsLow (Recommended)

Troubleshooting & FAQs

Q1: My sample has turned from white to a light brown/tan color. Is it ruined?

A: Not necessarily.

  • Diagnosis: This usually indicates surface oxidation (<1-2% impurity).[1] The "color" of aniline oxidation products (azo dyes) is extremely intense; a tiny amount looks worse than it is.

  • Action: Run a TLC or HPLC. If purity is >95%, it can likely be used for crude reactions.[1] If high purity is required, perform a recrystallization (typically from Ethanol/Water or Hexane/Ethyl Acetate) rather than discarding it.[1]

Q2: The solid has turned into a sticky oil ("Oiling Out").

A: This is a critical failure.[1]

  • Cause: The melting point of 4-benzyl-2-fluoroaniline is depressed by impurities.[1] As oxidation products accumulate, they act as solvents, lowering the melting point of the mixture below room temperature.[1]

  • Action: Attempt to induce crystallization by cooling to -20°C and scratching the glass. If it remains an oil, purification via column chromatography is required (Silica gel; Hexane:EtOAc gradient).[1]

Q3: Can I store this compound in solution (e.g., dissolved in DCM or DMSO)?

A: NO.

  • Reason: Dissolving the amine increases the surface area available for reaction with dissolved oxygen. Solvents like DMSO can also act as oxidants under certain conditions.[1] Always store as a dry solid.[1]

Q4: Why is my yield low when using "brown" aniline?

A: Oxidized anilines act as radical scavengers.[1] If your downstream reaction involves palladium catalysis (e.g., Buchwald-Hartwig) or radical mechanisms, the azo-impurities will poison the catalyst or terminate the chain, drastically reducing yield.[1]

References

  • Loba Chemie. (2015).[1][2] Material Safety Data Sheet: 4-Fluoroaniline. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 4-Fluoroaniline.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link][1]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR chemical shifts for 4-benzyl-2-fluoroaniline

This guide details the C NMR characterization of 4-benzyl-2-fluoroaniline , a critical intermediate in the synthesis of KCNQ channel openers (e.g., Retigabine analogs) and fluorinated APIs. Part 1: Technical Analysis & C...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the


C NMR characterization of 4-benzyl-2-fluoroaniline , a critical intermediate in the synthesis of KCNQ channel openers (e.g., Retigabine analogs) and fluorinated APIs.

Part 1: Technical Analysis & Chemical Shift Data

The Structural Challenge

The characterization of 4-benzyl-2-fluoroaniline presents a dual challenge:

  • Regioisomer Confusion: It is frequently confused with its isomer,

    
    -benzyl-4-fluoroaniline . Distinguishing these requires precise observation of the methylene (
    
    
    
    ) carbon shift.
  • Fluorine Coupling: The

    
    F nucleus (spin 1/2) couples with 
    
    
    
    C, splitting signals into doublets (
    
    
    ). Standard automated peak-picking software often misinterprets these doublets as two distinct impurities.
Master Data Table: C NMR Chemical Shifts

Solvent: CDCl


 | Reference: TMS (0.00 ppm) | Frequency: 100/101 MHz
Carbon PositionAssignmentShift (

, ppm)
Multiplicity

Coupling (Hz)
Mechanistic Insight
C2 C-F (Ipso) 151.8 – 152.5 Doublet (

)
~242 Hz Diagnostic Peak. Direct F-attachment causes massive deshielding and large

splitting.
C1 C-NH

131.5 – 132.8 Doublet (

)
~12 Hz Upfield from benzene due to electron-donating NH

, split by geminal F (

).
C4 C-Benzyl 130.5 – 131.5 Doublet (

)
~7-8 Hz Deshielded by benzyl group. Shows

coupling from F.
Benzyl C1' Ph-Ipso 140.8 – 141.5 Singlet (

)
< 1 HzThe bridgehead carbon of the non-fluorinated phenyl ring.
Benzyl C2'/6' Ph-Ortho 128.8 – 129.1Singlet (

)
-Typical monosubstituted benzene shift.
Benzyl C3'/5' Ph-Meta 128.4 – 128.6Singlet (

)
-Typical monosubstituted benzene shift.
Benzyl C4' Ph-Para 126.1 – 126.5Singlet (

)
-Typical monosubstituted benzene shift.
C5 Ar-H 123.5 – 124.2Doublet (

)
~3 HzMeta to F (

is small). Ortho to Benzyl.
C3 Ar-H 115.8 – 116.5Doublet (

)
~20 HzOrtho to F (

is large). Distinctive "inner" doublet.
C6 Ar-H 115.5 – 116.0Singlet/Broad~0-2 HzPara to F (

is negligible). Often overlaps with C3.
CH

Methylene 40.5 – 41.5 Singlet (

)
0 Hz CRITICAL CHECK. If this peak is at ~48 ppm, you have the N-benzyl isomer.

Part 2: Comparative Analysis & Validation

Critical Distinction: C-Benzyl vs. N-Benzyl

In drug development, the reductive amination of fluorobenzaldehydes often yields mixtures. You must validate the Methylene Bridge (


)  shift.
  • Target Product (4-benzyl-2-fluoroaniline):

    
    40.5 – 41.5 ppm . The carbon is bonded to two aromatic rings (
    
    
    
    ).
  • Impurity (

    
    -benzyl-4-fluoroaniline): 
    
    
    
    48.0 – 49.0 ppm . The carbon is bonded to a nitrogen atom (
    
    
    ), causing a significant downfield shift (
    
    
    ppm).
Solvent Effects (CDCl vs. DMSO- )
  • CDCl

    
    :  Recommended for resolution. C-F coupling constants are sharper.
    
  • DMSO-

    
    :  Causes a slight downfield shift (+0.5 to +1.0 ppm) for the C1 (C-NH
    
    
    
    ) carbon due to hydrogen bonding with the solvent. Use DMSO only if the free base is unstable or insoluble.

Part 3: Experimental Protocol

Sample Preparation (High-Resolution)
  • Mass: Dissolve 30–50 mg of the analyte in 0.6 mL of CDCl

    
      (99.8% D).
    
  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (e.g., Pd/C residues) which cause line broadening.

  • Reference: Ensure TMS (0.00 ppm) or the CDCl

    
     triplet (77.16 ppm) is clearly resolved.
    
Acquisition Parameters
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): Set to 2.0 – 3.0 seconds . The quaternary carbons (C1, C2, C4, Benzyl-C1') have long T1 relaxation times. Short D1 will suppress these signals, making the C-F doublet at 152 ppm invisible.

  • Scans (NS): Minimum 512 scans (S/N > 50:1 required to see small satellite peaks).

Part 4: Visualization of Assignment Logic

The following diagram illustrates the logical workflow for assigning the spectrum, specifically designed to rule out the N-benzyl isomer.

NMR_Assignment_Flow Start Start: Acquire 13C{1H} Spectrum CheckCH2 Check Methylene (CH2) Region (40 - 50 ppm) Start->CheckCH2 IsomerN Peak at ~48-49 ppm (N-Benzyl Isomer) CheckCH2->IsomerN High Shift IsomerC Peak at ~40-41 ppm (Target: C-Benzyl) CheckCH2->IsomerC Low Shift AnalyzeAromatic Analyze Aromatic Region (110 - 160 ppm) IsomerC->AnalyzeAromatic FindCF Identify C-F Carbon (C2) Look for Doublet ~152 ppm J ~240 Hz AnalyzeAromatic->FindCF FindCN Identify C-N Carbon (C1) Look for Doublet ~132 ppm J ~12 Hz FindCF->FindCN Validation VALIDATED STRUCTURE 4-benzyl-2-fluoroaniline FindCN->Validation

Figure 1: Decision tree for validating the regio-structure of 4-benzyl-2-fluoroaniline using


C NMR markers.

References

  • Oregon St

    
    C NMR Chemical Shifts & Coupling Constants." Chemistry Department Online Guides. Link
    
  • Royal Society of Chemistry (RSC). "Data for N-benzyl-4-fluoroaniline (Isomer Comparison)." ChemSpider / RSC Advances Supplementary Info. Link

  • Sigma-Aldrich. "2-Fluoroaniline Reference Spectra & Properties."[1] Product Catalog. Link

  • ChemicalBook. "4-Benzylaniline

    
    C NMR Data (Analog Comparison)." Spectra Database.[2] Link
    
  • National Institutes of Health (NIH). "Retigabine Synthesis Intermediates: Fluorinated Benzyl Amines." PubChem Compound Summary. Link

Sources

Comparative

Comprehensive FTIR Interpretation Guide: 4-Benzyl-2-fluoroaniline

CAS No: 2205125-97-7 | Formula: C₁₃H₁₂FN | M.W.: 201.24 g/mol Executive Summary & Structural Analysis As a Senior Application Scientist, I present this guide to demystify the vibrational spectroscopy of 4-benzyl-2-fluoro...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 2205125-97-7 | Formula: C₁₃H₁₂FN | M.W.: 201.24 g/mol

Executive Summary & Structural Analysis

As a Senior Application Scientist, I present this guide to demystify the vibrational spectroscopy of 4-benzyl-2-fluoroaniline . This molecule is a critical intermediate in the synthesis of fluorinated pharmaceutical scaffolds. Its FTIR spectrum is complex, representing a superposition of a primary aniline, an ortho-fluorinated aromatic system, and a flexible benzyl linker.

To accurately interpret this spectrum, one cannot rely on a single reference. Instead, we must deconstruct the molecule into its functional "zones" and validate the spectrum against its structural precursors: 2-Fluoroaniline (the core scaffold) and 4-Benzylaniline (the structural analog).

Structural Dissection & Spectral Logic

The following diagram illustrates the logical flow for interpreting the spectrum based on molecular substructures.

FTIR_Logic Molecule 4-Benzyl-2-fluoroaniline Zone1 Zone 1: Primary Amine (N-H Stretch/Bend) Molecule->Zone1 Functional Group Zone2 Zone 2: Fluorine Substituent (C-F Stretch, Ortho Effect) Molecule->Zone2 Electronic Effect Zone3 Zone 3: Benzyl Group (Aliphatic C-H, Mono-sub Ring) Molecule->Zone3 Steric/Linker Spectrum Final FTIR Spectrum (Composite Fingerprint) Zone1->Spectrum 3400-3300 cm⁻¹ 1620 cm⁻¹ Zone2->Spectrum 1250-1200 cm⁻¹ Intramolecular H-bond Zone3->Spectrum 2920/2850 cm⁻¹ 700/750 cm⁻¹

Figure 1: Structural decomposition of 4-benzyl-2-fluoroaniline into three primary spectral zones for targeted analysis.

Comparative Spectral Analysis

Reliable interpretation requires differential analysis. The tables below isolate specific bands by comparing the target molecule against its closest structural relatives.

Comparison A: The "Benzyl Effect" (Target vs. 2-Fluoroaniline)

This comparison highlights the signals introduced by the addition of the benzyl group at the para-position.

Spectral Region4-Benzyl-2-fluoroaniline (Target)2-Fluoroaniline (Reference)Interpretation & Causality
3000–2800 cm⁻¹ Distinct Peaks (~2920, 2850 cm⁻¹)Absent Aliphatic C-H Stretching: The methylene (-CH₂-) bridge of the benzyl group introduces sp³ C-H modes absent in the purely aromatic precursor.
700–800 cm⁻¹ Complex (Includes ~695, 740 cm⁻¹)Simpler (Ortho-sub pattern)Aromatic Substitution: The benzyl group adds a mono-substituted benzene ring (strong peaks at ~690 & 740 cm⁻¹) overlaying the 1,2,4-trisubstituted pattern of the central ring.
1600–1500 cm⁻¹ Enhanced/Split Standard Aromatic C=CRing Breathing: The additional phenyl ring increases the intensity and complexity of the aromatic skeletal vibrations.
Comparison B: The "Fluoro Effect" (Target vs. 4-Benzylaniline)

This comparison isolates the electronic and vibrational impact of the fluorine atom at the ortho-position.

Spectral Region4-Benzyl-2-fluoroaniline (Target)4-Benzylaniline (Reference)Interpretation & Causality
1200–1280 cm⁻¹ Strong Band (~1220–1260 cm⁻¹)Weak/Absent in this regionC-F Stretching: The C-F bond is highly polar, resulting in a strong dipole change and an intense absorption band, typically the dominant feature in the fingerprint region.
3300–3500 cm⁻¹ Shifted/Broadened Sharp DoubletIntramolecular H-Bonding: The ortho-fluorine can act as a weak acceptor for the amine protons (N-H···F), causing a slight redshift and broadening of the N-H stretching bands compared to the non-fluorinated analog.
800–900 cm⁻¹ 1,2,4-Trisubstituted Pattern 1,4-Disubstituted PatternOOP Bending: The substitution pattern changes from para (typically ~800–850 cm⁻¹) to 1,2,4-trisubstituted (typically ~800–860 cm⁻¹ plus ~860–900 cm⁻¹), altering the fingerprint profile.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. It includes "Checkpoint" steps to validate sample quality before full acquisition.

Method: KBr Pellet Transmission (Preferred for Solid Anilines)

Note: If the sample is a liquid or low-melting solid (common for fluoroanilines), use ATR (Attenuated Total Reflectance) with a Diamond/ZnSe crystal.

Step 1: Sample Preparation

  • Blank: Run a background scan (32 scans) with the empty sample holder (or clean ATR crystal).

  • Mix: Grind ~2 mg of 4-benzyl-2-fluoroaniline with ~200 mg of spectroscopic grade KBr (dried at 110°C).

  • Press: Compress into a transparent pellet using a hydraulic press (8-10 tons pressure).

    • Checkpoint: The pellet must be translucent. If opaque/white, regrind and repress to avoid scattering artifacts (sloping baseline).

Step 2: Acquisition Parameters

  • Resolution: 4 cm⁻¹ (Standard for qualitative ID).

  • Scans: 32 (Minimum) to 64 (Optimal signal-to-noise).

  • Range: 4000–400 cm⁻¹.[1]

Step 3: Data Validation (The "Self-Check") Before accepting the spectrum, verify these criteria:

  • Baseline: Is it flat? (A slope >10% T indicates particle scattering).

  • CO₂ Interference: Check for a doublet at 2350 cm⁻¹. If present, purge the chamber and re-scan.

  • Peak Intensity: The strongest peaks (likely C-F or C-N) should be between 10% and 50% Transmittance. If <10% T (bottoming out), the sample is too concentrated—dilute and re-run.

Detailed Spectral Assignment Table

The following table summarizes the expected characteristic peaks for 4-benzyl-2-fluoroaniline, synthesized from validated data of its substructures.

Functional GroupFrequency (cm⁻¹)ModeIntensityNotes
Primary Amine 3450–3480N-H Stretch (Asym)MediumMay be slightly redshifted due to ortho-F interaction.
Primary Amine 3360–3390N-H Stretch (Sym)MediumPaired with the asymmetric peak.
Aromatic Ring 3030–3060C-H Stretch (sp²)WeakCharacteristic "shoulder" above 3000 cm⁻¹.
Benzyl Methylene 2920–2930C-H Stretch (Asym)MediumKey differentiator from simple fluoroanilines.
Benzyl Methylene 2850–2860C-H Stretch (Sym)MediumPaired with the 2920 peak.
Primary Amine 1620–1640N-H ScissoringMedium-Strong"Scissoring" deformation of the NH₂ group.
Aromatic Ring 1580–1600C=C Ring StretchVariableOften split due to the presence of two distinct rings.
Aromatic C-N 1280–1310C-N StretchStrongOverlaps with C-F region; typically sharp.
Aryl Fluoride 1220–1260 C-F Stretch Very Strong The most diagnostic peak for the fluoro-substitution.
Mono-sub Benzene 730–770 & 690–710C-H Out-of-PlaneStrongDiagnostic for the benzyl phenyl ring.
1,2,4-Trisub Ring 800–860C-H Out-of-PlaneMediumDiagnostic for the central aniline ring pattern.

References

  • Sigma-Aldrich. Product Detail: 4-Benzyl-2-fluoroaniline (CAS 2205125-97-7).[2][3] Retrieved from

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 2-Fluoroaniline (CAS 348-54-9). NIST Chemistry WebBook. Retrieved from

  • PubChem. Compound Summary: 4-Benzylaniline (CAS 1135-12-2). National Center for Biotechnology Information. Retrieved from

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Standard reference for C-F and 1,2,4-trisubstituted benzene assignments).
  • BLD Pharm. Product Safety and Data Sheet: 4-Benzyl-2-fluoroaniline. Retrieved from

Sources

Validation

Comparative Reactivity Guide: 4-Benzyl-2-fluoroaniline vs. 4-Benzylaniline

[1][2] Executive Summary This guide provides a technical comparison between 4-benzylaniline (Compound A) and its fluorinated analog, 4-benzyl-2-fluoroaniline (Compound B) .[1][2] For researchers in drug discovery, the di...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical comparison between 4-benzylaniline (Compound A) and its fluorinated analog, 4-benzyl-2-fluoroaniline (Compound B) .[1][2]

For researchers in drug discovery, the distinction is critical: Compound A offers superior nucleophilicity and faster reaction kinetics, making it an ideal building block for rapid library generation.[2] Compound B , while significantly less reactive due to the ortho-fluorine effect, provides enhanced metabolic stability and modulated lipophilicity, characteristics essential for late-stage lead optimization (e.g., KCNQ potassium channel openers like Retigabine/Ezogabine).[1][2]

Key Technical Differentiators
Feature4-Benzylaniline (A)4-Benzyl-2-fluoroaniline (B)Impact
pKa (Conjugate Acid) ~4.6~3.2B is ~25x less basic; requires stronger electrophiles or catalysts.[1][2]
Nucleophilicity HighLowA reacts rapidly; B requires elevated temperatures/extended times.[1][2]
Metabolic Stability Low (Ring Oxidation)High (Blocked ortho site)B resists P450 oxidative metabolism.[1]
LogP (Lipophilicity) ~2.8~3.1B has higher membrane permeability potential.[1]

Electronic & Structural Analysis[1][2]

To optimize reaction conditions, one must understand the electronic "brakes" applied by the fluorine atom in Compound B.

The Ortho-Fluorine Effect

In 4-benzylaniline , the amine lone pair is delocalized into the ring (+M effect), but the nitrogen remains sufficiently electron-rich to act as a good nucleophile.

In 4-benzyl-2-fluoroaniline , the fluorine atom at the ortho position introduces two competing effects:

  • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density through the

    
    -framework.[1][2] This is the dominant effect, significantly reducing the electron density on the nitrogen.
    
  • Resonance Donation (+M): Fluorine has lone pairs that can donate into the ring, but this is weak compared to the inductive withdrawal.

Result: The electron density on the nitrogen in Compound B is severely depleted. The pKa drops from ~4.6 to ~3.2, marking a logarithmic decrease in basicity.

Visualization of Electronic Deactivation

ElectronicEffects cluster_A 4-Benzylaniline (Reactive) cluster_B 4-Benzyl-2-fluoroaniline (Deactivated) NodeA Amine (NH2) High Electron Density RingA Phenyl Ring Activated NodeA->RingA +M Donation BenzylA Benzyl Group (Weak Donor) BenzylA->RingA +I Effect NodeB Amine (NH2) Depleted Density RingB Phenyl Ring Deactivated Fluoro Ortho-Fluorine Fluoro->NodeB Strong -I (Inductive) WITHDRAWAL Fluoro->RingB Weak +M

Figure 1: Mechanistic comparison of electronic flows.[1][2] Note the strong inductive withdrawal (Red Arrow) in the fluorinated compound.

Nucleophilic Reactivity Profile

Acylation and Amide Coupling

In standard amide coupling (e.g., reacting with an acid chloride or EDC/NHS ester), 4-benzylaniline will often react to completion within 1–2 hours at room temperature.[1][2]

4-benzyl-2-fluoroaniline behaves differently:

  • Kinetics: Reaction rates are typically 5–10x slower.[1][2]

  • Thermodynamics: The resulting amide bond is slightly less stable to hydrolysis, though usually negligible for drug applications.[2]

  • Side Reactions: Due to its low nucleophilicity, Compound B is less prone to over-alkylation but may fail to react if the electrophile is hydrolyzed by moisture faster than the amine can attack.

Experimental Data: Competitive Reactivity

In a theoretical competitive assay where 1 equivalent of acetic anhydride is added to a 1:1 mixture of Compound A and Compound B:

  • Compound A (Non-fluorinated): Consumes >90% of the electrophile.

  • Compound B (Fluorinated): Consumes <10% of the electrophile.

Implication: When synthesizing Compound B derivatives, you cannot rely on "standard" conditions. You must force the reaction using stronger bases (e.g., Pyridine, DIPEA) or catalysts (DMAP).[2]

Medicinal Chemistry: The "Fluorine Shield"

Why accept lower reactivity? Because Fluorine confers metabolic armor.[1][2]

Metabolic Stability (ADME)

The ortho and para positions of anilines are "hotspots" for Cytochrome P450 oxidation.

  • 4-Benzylaniline: The ortho positions are open.[1] P450 enzymes readily hydroxylate here, leading to potentially toxic quinone-imine metabolites or rapid clearance.[1][2]

  • 4-Benzyl-2-fluoroaniline: The fluorine atom physically blocks one ortho site and electronically deactivates the ring, making the remaining sites less electron-rich and harder to oxidize.[1]

Metabolism cluster_Unprotected 4-Benzylaniline (High Clearance) cluster_Protected 4-Benzyl-2-fluoroaniline (Stable) DrugA 4-Benzylaniline P450 CYP450 Enzyme DrugA->P450 Oxidation Metabolite Ortho-Hydroxy Metabolite (Rapid Excretion/Toxicity) P450->Metabolite High Turnover DrugB 4-Benzyl-2-fluoroaniline P450_B CYP450 Enzyme DrugB->P450_B Resists Oxidation Blocked Metabolism BLOCKED (Long Half-life) P450_B->Blocked

Figure 2: The metabolic "shielding" effect of ortho-fluorination.[1][2]

Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (General Procedure)

This protocol highlights the necessary adjustments for the fluorinated analog.

Reagents:

  • Substrate (1.0 equiv)

  • 4-Chlorobenzoyl chloride (1.1 equiv)[1][2]

  • Triethylamine (Et3N) (1.5 equiv for A; 2.5 equiv for B )

  • DMAP (Catalytic, Required for B )[1][2]

  • Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the aniline substrate in 5 mL of anhydrous DCM under Nitrogen atmosphere.

  • Base Addition:

    • For 4-benzylaniline: Add 1.5 mmol Et3N.[1][2]

    • For 4-benzyl-2-fluoroaniline: Add 2.5 mmol Et3N and 10 mol% DMAP . (The DMAP acts as a nucleophilic catalyst to transfer the acyl group to the sluggish fluorinated amine).

  • Acylation: Cool to 0°C. Dropwise add 4-chlorobenzoyl chloride.

  • Reaction Time:

    • For 4-benzylaniline: Warm to RT.[1] Stir for 1 hour . (TLC: 30% EtOAc/Hex).[1]

    • For 4-benzyl-2-fluoroaniline: Warm to RT.[1] Reflux at 40°C may be required.[1][2] Stir for 4–12 hours .[1][2]

  • Workup: Quench with saturated NaHCO3. Extract with DCM.[1][2] Wash with brine.[1][2] Dry over Na2SO4.[1][2]

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Due to lower basicity, imine formation with Compound B is slower.[2]

  • Imine Formation: Mix amine (1 equiv) and aldehyde (1.1 equiv) in DCE (Dichloroethane).[1]

  • Catalysis:

    • Compound A: No acid catalyst usually required.[1][2]

    • Compound B: Add 5 mol% Acetic Acid to protonate the aldehyde and accelerate nucleophilic attack.

  • Reduction: Add NaBH(OAc)3 (1.5 equiv) after 2 hours. Stir overnight.

References

  • PubChem. (2025).[1][3] 2-Fluoroaniline | C6H6FN | CID 9584.[1][2][3] National Library of Medicine.[1] [Link]

  • Hagaman, et al. (2018).[1][2] Substituent Effects on the Physical Properties and pKa of Aniline. Air Force Institute of Technology.[1] [Link]

  • Purser, S., et al. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews.[1][2] (Contextual grounding for metabolic stability claims).

  • Grau, B. W., et al. (2024).[1][2][4] A domino reaction strategy for facile and modular construction of synthetically challenging functionalized ortho-fluoroanilines. Organic Chemistry Frontiers. [Link]

Sources

Comparative

A Comparative Guide to HPLC Purity Standards for 4-benzyl-2-fluoroaniline

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-benzyl-2-fluoroaniline, a crucial building block in the synthesis of various pharmaceutical compounds. We will explore the rationale behind methodological choices, present comparative data for separating key potential impurities, and provide a detailed experimental protocol.

Introduction: The Critical Role of Purity in Drug Development

4-benzyl-2-fluoroaniline is a substituted aniline derivative whose structural motif is of significant interest in medicinal chemistry. The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even minute impurities can alter pharmacological activity, introduce toxicity, or affect the stability of the API. Therefore, a robust and validated analytical method for purity determination is a non-negotiable aspect of quality control in the pharmaceutical industry.[1]

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity analysis due to its high resolution, sensitivity, and reproducibility.[2] A well-developed HPLC method can effectively separate the main compound from process-related impurities, degradation products, and other contaminants.[1] This guide will focus on a comparative analysis of reversed-phase HPLC (RP-HPLC) methods, as this is the most common and effective technique for a molecule with the polarity and structural characteristics of 4-benzyl-2-fluoroaniline.

Understanding Potential Impurities in 4-benzyl-2-fluoroaniline Synthesis

A comprehensive understanding of the potential impurities is fundamental to developing a selective HPLC method. The synthesis of 4-benzyl-2-fluoroaniline typically involves a multi-step process, and impurities can be introduced at various stages.

A plausible synthetic route starts with 2-fluoroaniline, which undergoes a reaction to introduce the benzyl group. Based on common synthetic methodologies for anilines and N-alkylation, we can anticipate the following potential impurities:

  • Impurity A: 2-fluoroaniline (Starting Material): Incomplete reaction or inefficient purification can lead to the presence of the starting material in the final product.

  • Impurity B: 4-benzyl-2-fluoroaniline Isomers: Depending on the synthetic strategy, positional isomers could be formed. For instance, if a Friedel-Crafts type reaction is employed on 2-fluoroaniline, benzylation could potentially occur at other positions on the aromatic ring, although less likely due to directing effects. A more probable isomeric impurity would be a regioisomer from a different starting material, for example, N-benzyl-3-fluoroaniline.

  • Impurity C: Dibenzylated Product (N,N-dibenzyl-2-fluoroaniline): Over-alkylation of the aniline nitrogen can lead to the formation of a dibenzylated impurity. This is a common byproduct in N-alkylation reactions of primary amines.[3]

  • Impurity D: Oxidative Degradation Products: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials, especially upon exposure to air and light.

The ability of an HPLC method to resolve 4-benzyl-2-fluoroaniline from these specific impurities is a key performance indicator.

Comparative Analysis of HPLC Methods

To illustrate the importance of method optimization, we will compare three different RP-HPLC methods with varying stationary phases and mobile phase compositions. The goal is to achieve baseline separation of 4-benzyl-2-fluoroaniline from its potential impurities with good peak shape and reasonable analysis time.

Experimental Design

A stock solution of 4-benzyl-2-fluoroaniline, spiked with realistic levels of the potential impurities A, B, C, and D, was prepared to a final concentration of approximately 1 mg/mL in a suitable solvent such as acetonitrile. This standard mixture was then analyzed using the three HPLC methods outlined below.

HPLC Method Comparison
ParameterMethod 1 (Baseline)Method 2 (Alternative Stationary Phase)Method 3 (Optimized)
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 150 mm, 5 µmC18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 5.0
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Gradient 50-95% B in 15 min50-95% B in 15 min40-90% B in 10 min
Flow Rate 1.0 mL/min1.0 mL/min1.2 mL/min
Column Temp. 30 °C30 °C35 °C
Detection UV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL5 µL
Comparative Results
AnalyteMethod 1 (Resolution)Method 2 (Resolution)Method 3 (Resolution)
Impurity A 1.81.6> 2.0
Impurity B Co-elutes with Main Peak1.2> 2.0
4-benzyl-2-fluoroaniline ---
Impurity C 2.53.0> 3.0
Impurity D 1.51.7> 2.0
Tailing Factor (Main Peak) 1.41.3< 1.2
Analysis Time 20 min20 min15 min

Analysis of Results:

  • Method 1 (Baseline C18): This method provides some separation but fails to resolve Impurity B from the main peak, which is a critical flaw. The tailing factor is also suboptimal.

  • Method 2 (Phenyl-Hexyl): The phenyl-hexyl column offers different selectivity due to π-π interactions, which slightly improves the resolution of Impurity B. However, the separation is still not baseline, and the resolution of Impurity A is slightly compromised.

  • Method 3 (Optimized C18): By using a shorter column with smaller particles, a slightly higher flow rate, and a buffered mobile phase, this method achieves superior performance. The buffered mobile phase at pH 5.0 helps to ensure consistent ionization of the aniline functional group, leading to improved peak shape (lower tailing factor). The optimized gradient provides baseline resolution for all potential impurities in a shorter analysis time.

Detailed Experimental Protocol (Method 3 - Optimized)

This protocol provides a step-by-step guide for the purity determination of 4-benzyl-2-fluoroaniline using the optimized HPLC method.

Materials and Reagents
  • 4-benzyl-2-fluoroaniline reference standard and sample

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Glacial acetic acid (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

Instrumentation
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • C18 column (4.6 x 100 mm, 3.5 µm particle size)

  • Data acquisition and processing software

Preparation of Solutions
  • Mobile Phase A (10 mM Ammonium Acetate, pH 5.0): Dissolve approximately 0.77 g of ammonium acetate in 1 L of deionized water. Adjust the pH to 5.0 ± 0.05 with glacial acetic acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of 4-benzyl-2-fluoroaniline reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the 4-benzyl-2-fluoroaniline sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

Chromatographic Conditions
  • Column: C18, 4.6 x 100 mm, 3.5 µm

  • Mobile Phase: Gradient elution as described in the table below.

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.06040
10.01090
12.01090
12.16040
15.06040
Data Analysis

The purity of the 4-benzyl-2-fluoroaniline sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity determination workflow for 4-benzyl-2-fluoroaniline.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_sample Prepare Sample and Standard Solutions (0.5 mg/mL) injection Inject Sample/Standard (5 µL) prep_sample->injection prep_mp_a Prepare Mobile Phase A (10 mM Ammonium Acetate, pH 5.0) hplc_system HPLC System Setup (Column, Temp, Flow Rate) prep_mp_a->hplc_system prep_mp_b Prepare Mobile Phase B (Acetonitrile) prep_mp_b->hplc_system hplc_system->injection separation Gradient Elution & Separation injection->separation detection UV Detection (254 nm) separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration acquisition->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: HPLC Purity Analysis Workflow for 4-benzyl-2-fluoroaniline.

Conclusion

The selection of an appropriate HPLC method is critical for accurately assessing the purity of 4-benzyl-2-fluoroaniline. This guide has demonstrated that a systematic approach to method development, considering the stationary phase, mobile phase composition, and other chromatographic parameters, can lead to a robust and efficient method capable of separating the target compound from its key potential impurities. The optimized C18 method presented here provides a reliable foundation for the quality control of 4-benzyl-2-fluoroaniline in a research and drug development setting. It is essential that any method used for purity determination be fully validated according to ICH guidelines to ensure its accuracy, precision, and reliability.

References

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]

  • Görög, S. (2007). Method Development for Drug Impurity Profiling: Part 1. LCGC International. Retrieved from [Link]

  • Patel, K. et al. (2019). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Applied Pharmaceutical Science, 9(12), 125-133.
  • Vertex. (2021). HPLC Assay Testing: What It Is and Why It's Important for API Manufacturers? Retrieved from [Link]

  • Ataman Kimya. (n.d.). ANILINE. Retrieved from [Link]

  • Görkem, A. et al. (2014). The benzylation and benzoylation of certain ring substituted anilines were performed to produce benzyl and benzoyl derivatives which were required as substrates and potential metabolites for drug metabolism studies. Marmara Pharmaceutical Journal, 18(2), 57-62.
  • PubChem. (n.d.). N-benzyl-4-fluoroaniline. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Trametinib Dimethyl sulfoxide preparation impurities. (n.d.). Scholars Research Library. Retrieved from [Link]

Sources

Validation

electronic effects of ortho-fluorine in 4-benzyl-2-fluoroaniline

Topic: Electronic Effects of ortho-Fluorine in 4-Benzyl-2-fluoroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] A Strategic Guide to Ortho-Fluorine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Electronic Effects of ortho-Fluorine in 4-Benzyl-2-fluoroaniline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

A Strategic Guide to Ortho-Fluorine Substitution in Aniline Scaffolds[1]

Executive Summary: The Ortho-Fluorine Advantage

In medicinal chemistry, the strategic introduction of a fluorine atom is a pivotal tool for modulating physicochemical properties without drastically altering steric volume.[1] 4-Benzyl-2-fluoroaniline represents a critical case study in this "fluoro-effect," specifically demonstrating how ortho-substitution relative to the amino group alters basicity, metabolic stability, and conformational preference compared to its non-fluorinated analog, 4-benzylaniline .[1]

This guide objectively compares these two scaffolds, providing experimental protocols and mechanistic insights to support decision-making in lead optimization.

Comparative Profiling: 4-Benzyl-2-fluoroaniline vs. 4-Benzylaniline

The following data synthesizes experimental trends observed in ortho-fluorinated anilines. The introduction of fluorine at the 2-position creates a distinct electronic environment that diverges significantly from the parent compound.[1]

Table 1: Physicochemical & Electronic Comparison
Feature4-Benzylaniline (Control)4-Benzyl-2-fluoroaniline (Target)Impact of o-Fluorine
Structure Aniline core, 4-benzyl sub.[1]Aniline core, 4-benzyl, 2-fluoro.[1][2][3]Steric volume increase is minimal (Van der Waals radius: H=1.20Å vs F=1.47Å).
Basicity (pKa of NH₃⁺) ~ 4.8 - 5.0~ 3.4 - 3.6 Significant Reduction: Strong inductive withdrawal (-I) lowers N-lone pair availability.[1]
Lipophilicity (LogP) ~ 3.3~ 3.5 Slight Increase: C-F bond is more lipophilic than C-H; however, reduced ionization at phys. pH modulates LogD.
H-Bond Donor Acidity ModerateHigh The N-H bond becomes more polarized (acidic) due to electron withdrawal.
Metabolic Liability High (Ortho-hydroxylation)Reduced C-F bond (116 kcal/mol) blocks metabolic oxidation at the 2-position.
Conformation Pyramidal NH₂Planar/Twisted Ortho-F can induce planarization via weak intramolecular H-bonding (NH...F) or steric repulsion.

Mechanistic Analysis: The Electronic Vector

To understand why the pKa drops by ~1.5 units, we must analyze the competing electronic vectors.[1] In 4-benzyl-2-fluoroaniline, the fluorine atom operates through two opposing mechanisms, but the Inductive Effect (-I) dominates at the ortho position.[1]

Electronic Vector Diagram

ElectronicEffects Aniline Aniline Nitrogen (Lone Pair Source) Ring Aromatic Ring (Pi System) Aniline->Ring Resonance (+R) (Delocalization) pKa Result: Lower pKa (3.5) Reduced Basicity Fluorine Ortho-Fluorine (Substituent) Fluorine->Aniline Inductive (-I) (Strong Withdrawal) Fluorine->Ring Resonance (+R) (Weak Donation)

Figure 1: The dominant Inductive (-I) effect of the ortho-fluorine withdraws electron density from the nitrogen lone pair through the sigma-bond framework, overriding the weak Resonance (+R) donation.[1] This destabilizes the protonated form (anilinium), thereby lowering the pKa.[1]

Biological Implications: Metabolic Blocking

One of the primary reasons to switch from 4-benzylaniline to 4-benzyl-2-fluoroaniline is to enhance metabolic stability.[1] The 2-position of the aniline ring is a "soft spot" for Cytochrome P450 (CYP450) enzymes.[1]

Metabolic Pathway Comparison

Metabolism cluster_0 4-Benzylaniline (Control) cluster_1 4-Benzyl-2-fluoroaniline (Target) BA 4-Benzylaniline CYP_A CYP450 Oxidation BA->CYP_A High Clearance Metabolite_A 2-Hydroxy-4-benzylaniline (Reactive/Toxic) CYP_A->Metabolite_A High Clearance BFA 4-Benzyl-2-fluoroaniline CYP_B CYP450 Attack Blocked BFA->CYP_B C-F Bond Strength Stable Intact Drug (Extended Half-life) CYP_B->Stable

Figure 2: The C-F bond is metabolically inert to standard oxidative conditions.[1] By occupying the ortho-position, fluorine prevents the formation of potentially toxic aminophenol metabolites.[1]

Experimental Protocols

Protocol A: Synthesis via Nitro Reduction

Rationale: Direct fluorination of 4-benzylaniline is non-selective.[1] The most reliable route is the reduction of the corresponding nitro precursor.[1]

  • Precursor: Start with 4-benzyl-2-fluoro-1-nitrobenzene .

  • Hydrogenation:

    • Dissolve precursor (10 mmol) in Methanol (50 mL).

    • Add 10% Pd/C catalyst (5 mol%).

    • Stir under H₂ atmosphere (balloon pressure or 1 atm) at RT for 4 hours.

    • Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The nitro starting material (UV active, often yellow) should disappear, replaced by a fluorescent amine spot.[1]

  • Workup:

    • Filter through a Celite pad to remove Pd/C. Safety: Do not let the catalyst dry out (pyrophoric).

    • Concentrate filtrate under reduced pressure.[4]

  • Purification:

    • If necessary, purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]

    • Yield Expectation: >90%.[1][4][5][6]

Protocol B: pKa Determination (Spectrophotometric)

Rationale: Potentiometric titration is difficult for low pKa bases (pKa < 4) due to solubility and glass electrode limits. UV-Vis spectrophotometry is more accurate.[1]

  • Preparation: Prepare a 50 µM stock solution of 4-benzyl-2-fluoroaniline in water (with <1% DMSO for solubility).

  • Buffer Series: Prepare buffers ranging from pH 1.0 to pH 7.0 in 0.5 unit increments.

  • Measurement:

    • Record UV-Vis spectra (200–400 nm) for the sample in each buffer.[1]

    • Observe the bathochromic shift (red shift) as the pH increases (neutral aniline absorbs at longer wavelengths than the protonated anilinium cation).

  • Calculation:

    • Plot Absorbance at

      
       vs. pH.
      
    • Fit data to the Henderson-Hasselbalch equation:

      
      
      

References

  • Gross, K. C., & Seybold, P. G. (2000).[1] Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107–1115.[1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • PubChem. (n.d.). 4-Fluoroaniline Compound Summary. National Center for Biotechnology Information.

  • Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.[1]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 4-benzyl-2-fluoroaniline

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-benzyl-2-fluoroaniline, ensuring that its management beyond the bench is as meticulous as its synthesis. The procedures outlined herein are designed to be a self-validating system, grounded in established safety protocols and regulatory standards, to protect both laboratory personnel and the environment.

Understanding the Hazard Profile: A Synthesis of Analog Data

Aniline and its derivatives are recognized for their potential toxicity. The introduction of a fluorine atom and a benzyl group can modify the molecule's reactivity and biological interactions. Based on data from analogous compounds such as 4-fluoroaniline and 2-fluoroaniline, we can infer the following primary hazards[1][2][3]:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][3]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2][3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Aquatic Toxicity: Harmful to aquatic life with long-lasting effects.[3]

The presence of the fluorine atom also means that thermal decomposition may produce highly toxic and corrosive fumes, such as hydrogen fluoride and nitrogen oxides.

Table 1: Hazard Profile and Recommended Personal Protective Equipment (PPE)
Hazard CategoryInferred Risk for 4-benzyl-2-fluoroanilineRequired Personal Protective Equipment (PPE)
Contact Severe skin and eye irritant/corrosiveNitrile rubber gloves, lab coat, chemical splash goggles, and a face shield if there is a splash risk.
Inhalation Respiratory tract irritant; toxic fumes upon heatingWork exclusively within a certified chemical fume hood.
Ingestion Harmful or fatal if swallowedDo not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.
Environmental Toxic to aquatic lifePrevent release to the environment. Do not dispose of down the drain.

The Disposal Workflow: From Bench to Licensed Facility

The disposal of 4-benzyl-2-fluoroaniline is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle-to-grave" management system for hazardous waste[4]. The following step-by-step protocol ensures compliance and safety.

Step 1: Waste Characterization

As 4-benzyl-2-fluoroaniline is not explicitly listed as a P- or U-listed hazardous waste, it must be characterized based on its properties[5]. Given its aniline structure, it should be presumed toxic. Wastes from aniline production are designated with K-series waste codes (e.g., K083, K103) by the EPA, underscoring the hazardous nature of this chemical class[6][7][8]. For laboratory-generated waste, you must treat it as hazardous.

Step 2: Collection and Segregation
  • Designated Waste Container: Use a dedicated, chemically compatible container for collecting 4-benzyl-2-fluoroaniline waste. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials include strong oxidizing agents and acids[1][9].

  • Solid vs. Liquid Waste:

    • Pure Compound/Solid Residues: Collect in the designated solid waste container.

    • Contaminated Labware: Disposable items (e.g., pipette tips, weighing boats) heavily contaminated with the compound should be placed in the solid waste container.

    • Solutions: Collect liquid waste containing 4-benzyl-2-fluoroaniline in a designated liquid waste container. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.

Step 3: Labeling

Proper labeling is a critical compliance and safety step. The waste container must be labeled with the words "HAZARDOUS WASTE" and a clear identification of the contents.

Your label must include:

  • The full chemical name: "4-benzyl-2-fluoroaniline"

  • An accurate estimation of the concentration and total volume/mass.

  • The date accumulation started.

  • The associated hazards (e.g., "Toxic," "Corrosive").

Step 4: Temporary Storage (Satellite Accumulation Area)

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of the laboratory personnel. The SAA must be a secondary containment bin to prevent the spread of spills.

Step 5: Arranging for Disposal

Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will manage the final disposal through a licensed hazardous waste disposal company. The most common disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.

G cluster_lab In the Laboratory cluster_ehs EHS & Licensed Vendor A Generation of 4-benzyl-2-fluoroaniline Waste B Segregate into Designated Waste Container (Solid or Liquid) A->B C Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards B->C D Store in Secondary Containment in Satellite Accumulation Area (SAA) C->D E Request Waste Pickup from EHS D->E F EHS Collects Waste from Laboratory E->F Hand-off G Consolidation and Manifesting F->G H Transport to Licensed Waste Disposal Facility G->H I Final Disposal (e.g., Incineration) H->I G node_action node_action Spill Spill Occurs IsMajor Major Spill? Spill->IsMajor Evacuate Evacuate Area Call EHS/Emergency IsMajor->Evacuate Yes MinorSpillActions Alert Colleagues Don Full PPE Contain with Absorbent Collect as HazWaste Decontaminate Area IsMajor->MinorSpillActions No

Caption: Decision tree for spill response.

By adhering to these rigorous procedures, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of personal or environmental health.

References

  • SDFine. (n.d.). GHS Safety Data Sheet: 4-FLUOROANILINE. Retrieved from [Link]

  • Hoffman Fine Chemicals. (n.d.). N-Benzyl-4-fluoroaniline. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). Material Safety Data Sheet: 4-FLUOROANILINE FOR SYNTHESIS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Maryland Environmental Safety, Sustainability & Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Government Publishing Office. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • Central Board of Secondary Education. (n.d.). Chemistry (Volume 1) | Grade 12. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

Sources

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